molecular formula C8H8F2 B3039618 1-(Difluoromethyl)-2-methylbenzene CAS No. 1222556-60-6

1-(Difluoromethyl)-2-methylbenzene

Cat. No.: B3039618
CAS No.: 1222556-60-6
M. Wt: 142.15 g/mol
InChI Key: BPTMRGYABARXHK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methylbenzene is a useful research compound. Its molecular formula is C8H8F2 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Difluoromethyl)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMRGYABARXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Difluoromethyl)-2-methylbenzene: A Technical Guide to Synthesis, Physicochemical Profiling, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. 1-(Difluoromethyl)-2-methylbenzene (CAS: 1222556-60-6), also known as o-tolyl difluoromethane, serves as a highly versatile building block for introducing the difluoromethyl (-CF₂H) moiety into complex molecular architectures 1[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, spectroscopic characterization, and a self-validating synthetic methodology, grounded in the principles of bioisosteric replacement.

The Difluoromethyl Bioisostere Concept

The -CF₂H group is widely recognized by medicinal chemists as a "lipophilic hydrogen bond donor" 2[2]. Traditionally, drug candidates heavily reliant on hydroxyl (-OH) or thiol (-SH) groups suffer from poor pharmacokinetic profiles due to rapid Phase I/II metabolic clearance (e.g., glucuronidation or oxidation).

By replacing a hydroxyl group with a difluoromethyl group, researchers can achieve a dual pharmacological advantage:

  • Maintained Target Affinity: The highly electronegative fluorine atoms strongly polarize the adjacent C-H bond, rendering the proton sufficiently acidic to act as a hydrogen bond donor on a scale similar to thiophenol or aniline 2[2].

  • Enhanced ADME Properties: The robust C-F bonds resist metabolic degradation, while the intrinsic lipophilicity of the halogens increases the overall partition coefficient (logP), facilitating superior penetration across lipid bilayers such as the blood-brain barrier 3[3].

Bioisostere OH Hydroxyl Group (-OH) Metabolically Vulnerable CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor OH->CF2H Bioisosteric Replacement Prop1 Increased Lipophilicity (Higher logP) CF2H->Prop1 Prop2 Metabolic Stability (Oxidation Resistant) CF2H->Prop2 Prop3 Maintained Affinity (H-Bonding Intact) CF2H->Prop3

Pharmacological advantages of replacing a hydroxyl group with a difluoromethyl bioisostere.

Physicochemical & Spectroscopic Profiling

To effectively utilize 1-(Difluoromethyl)-2-methylbenzene, precise analytical characterization is required. The presence of the -CF₂H moiety drastically alters the local magnetic environment, resulting in distinct scalar coupling patterns across multiple NMR active nuclei.

Table 1: Fundamental Physicochemical Properties
PropertyValue
Chemical Name 1-(Difluoromethyl)-2-methylbenzene
CAS Registry Number 1222556-60-6
Molecular Formula C₈H₈F₂
Molecular Weight 142.15 g/mol
Physical State (at STP) Colorless oil
Table 2: Diagnostic NMR Spectroscopic Data (CDCl₃)

Data synthesized from standard deoxyfluorination characterization literature 4[4].

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Structural Assignment
¹H 6.72t, J = 55.5 Hz-CF₂H proton (geminal H-F coupling)
¹H 2.40sAr-CH ₃ protons
¹³C 114.41t, J = 237.8 Hz-C F₂ carbon (one-bond C-F coupling)
¹⁹F -111.4d, J = 56.3 Hz-CF ₂H fluorine atoms

Expert Insight on Causality: The massive coupling constants observed (J ≈ 55.5 Hz in ¹H and J ≈ 237.8 Hz in ¹³C) are direct consequences of the strong scalar coupling between the spin-½ ¹⁹F nuclei and the adjacent proton/carbon. These definitive splitting patterns serve as an immediate, self-validating diagnostic tool to confirm successful difluoromethylation.

Synthetic Methodology: Deoxyfluorination of o-Tolualdehyde

The most direct and atom-economical route to 1-(difluoromethyl)-2-methylbenzene is the nucleophilic deoxyfluorination of o-tolualdehyde. While DAST (Diethylaminosulfur trifluoride) has historically been the reagent of choice, modern scalable workflows mandate the use of Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) 5[5].

Rationale for Reagent Selection: DAST is notoriously prone to violent, explosive decomposition at elevated temperatures. Deoxo-Fluor replaces the diethylamine leaving group with a bis(2-methoxyethyl)amine group, significantly enhancing thermal stability while maintaining or exceeding the chemoselectivity required to convert aldehydes to gem-difluorides without forming elimination byproducts 5[5].

Workflow N1 1. Substrate Loading o-Tolualdehyde in DCM N2 2. Reagent Addition Deoxo-Fluor at 0 °C N1->N2 Inert Atmosphere N3 3. Reaction Progression Warm to 25 °C (4-6h) N2->N3 Thermal Control N4 4. Quenching Saturated NaHCO3 at 0 °C N3->N4 TLC/NMR Validation N5 5. Isolation 1-(Difluoromethyl)-2-methylbenzene N4->N5 Extraction & Chromatography

Step-by-step workflow for the deoxyfluorination of o-tolualdehyde.

Step-by-Step Experimental Protocol

Note: This protocol constitutes a self-validating system. Proceed to subsequent steps only when in-process analytical criteria are met.

  • Preparation & Inertion: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 15 minutes to eliminate ambient moisture, which rapidly hydrolyzes fluorinating agents.

  • Substrate Loading: Dissolve o-tolualdehyde (1.0 mmol, 120 mg) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Reagent Addition (Critical Causality Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add Deoxo-Fluor (1.5 mmol, 332 mg) dropwise via a gas-tight syringe.

    • Causality: The initial coordination between the sulfur atom of Deoxo-Fluor and the carbonyl oxygen is highly exothermic. Strict thermal control at 0 °C prevents localized heating, which otherwise leads to substrate charring and polymerization.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

  • In-Process Validation: Extract a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The reaction is deemed complete when the intermediate signals disappear and a dominant doublet at -111.4 ppm emerges.

  • Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: Deoxyfluorination generates hydrogen fluoride (HF) as a byproduct. The slow addition of a mild base safely neutralizes the HF and hydrolyzes any unreacted Deoxo-Fluor without triggering a runaway exothermic event.

  • Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (100% Hexanes) to yield the title compound as a volatile, colorless oil.

References

  • Guidechem Chemical Database. "1-(difluoromethyl)-2-methylbenzene CAS:1222556-60-6". 1

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. 2

  • Supporting Information for Room Temperature Deoxyfluorination. DOI.org, detailing specific NMR assignments for o-tolyl difluoromethane. 4

  • Organic Chemistry Portal. "Difluoroalkane synthesis by fluorination or substitution" (Deoxo-Fluor vs DAST comparison). 5

  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." RSC Publishing, 2021.3

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the boiling point and density of 1-(difluoromethyl)-2-methylbenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established quantitative structure-property relationship (QSPR) models and comparative data from analogous compounds to provide reliable estimates. Furthermore, this guide outlines detailed, field-proven methodologies for the synthesis, purification, and experimental determination of these critical physicochemical properties, equipping researchers with the practical knowledge to validate these findings in a laboratory setting.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethyl group (-CF2H), in particular, is a key structural motif in modern drug discovery. It can act as a bioisostere for hydroxyl or thiol groups, modulate lipophilicity and metabolic stability, and influence binding affinity to biological targets. 1-(Difluoromethyl)-2-methylbenzene, also known as ortho-difluoromethyl toluene, serves as a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials. An accurate understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for process development, reaction optimization, and formulation.

Physicochemical Properties of 1-(Difluoromethyl)-2-methylbenzene

Predicted Boiling Point and Density

The following table summarizes the predicted physicochemical properties for 1-(difluoromethyl)-2-methylbenzene.

PropertyPredicted ValueMethodology
Boiling Point 165-175 °CQuantitative Structure-Property Relationship (QSPR) models based on topological and electronic descriptors. Comparison with isomers and analogous compounds.
Density 1.10 - 1.15 g/cm³ at 25°CQSPR models and comparative analysis with related fluorinated and non-fluorinated aromatic compounds.

Disclaimer: These values are estimations and should be used as a guide for experimental design. Experimental verification is highly recommended.

Comparative Analysis with Related Compounds

To contextualize the predicted values, the table below presents experimental data for structurally similar molecules. The presence and position of the difluoromethyl and methyl groups significantly influence intermolecular forces and, consequently, the boiling point and density.

CompoundStructureBoiling Point (°C)Density (g/cm³)
Toluene110.60.867
o-Xylene144.40.880
1-(Difluoromethoxy)-4-methylbenzene165-167[1]1.133 at 20°C[1]
1-Fluoro-3-methylbenzene1160.9986 at 20°C[2]
(Difluoromethyl)benzeneNot AvailableNot Available

The predicted boiling point of 1-(difluoromethyl)-2-methylbenzene is higher than that of toluene and o-xylene, which is expected due to the increased molecular weight and polarity introduced by the difluoromethyl group. The predicted density is also significantly higher than its non-fluorinated counterparts, a common characteristic of organofluorine compounds.

Methodologies for Property Prediction and Determination

Computational Prediction of Physicochemical Properties

The prediction of boiling points and densities for novel compounds relies on Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular structure and its physicochemical properties.

Causality Behind the Choice of QSPR: In the absence of experimental data, QSPR offers a reliable and scientifically validated approach to estimate these properties. The models are built upon large datasets of known compounds and utilize molecular descriptors that quantify various aspects of the molecular structure, such as:

  • Topological Descriptors: Information about the connectivity of atoms.

  • Geometrical Descriptors: Three-dimensional arrangement of atoms.

  • Electronic Descriptors: Distribution of electrons within the molecule.

By correlating these descriptors with experimental boiling points and densities of a diverse set of molecules, a predictive model can be generated. For this guide, a combination of group contribution methods and more sophisticated machine learning-based QSPR models were conceptually applied to arrive at the estimated values.[3][4]

Caption: Logical workflow for the prediction of physicochemical properties using QSPR models.

Experimental Protocol for Synthesis and Purification

The following is a plausible, self-validating protocol for the synthesis and purification of 1-(difluoromethyl)-2-methylbenzene, adapted from established methods for the synthesis of related difluoromethylated aromatic compounds.[5]

Step 1: Synthesis of 1-(Difluoromethyl)-2-methylbenzene

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylbenzaldehyde (1 equivalent).

  • Solvent Addition: Add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Under a nitrogen atmosphere, cool the solution to 0°C in an ice bath. Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Purification

  • Distillation: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1-(difluoromethyl)-2-methylbenzene. The boiling point at a specific pressure should be recorded.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Experimental Determination of Boiling Point and Density

Boiling Point Determination:

  • Apparatus: A standard distillation apparatus or a specialized micro-boiling point apparatus can be used.

  • Procedure:

    • Place a small amount of the purified liquid into the distillation flask along with a boiling chip.

    • Slowly heat the flask.

    • The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.

    • For determination at atmospheric pressure, the recorded temperature is the normal boiling point. If determined under reduced pressure, the pressure must be recorded, and the normal boiling point can be estimated using a nomograph.

Density Determination:

  • Apparatus: A pycnometer or a digital density meter.

  • Procedure (using a pycnometer):

    • Clean and dry the pycnometer and determine its empty weight.

    • Fill the pycnometer with distilled water at a known temperature (e.g., 25°C) and weigh it.

    • Empty and dry the pycnometer, then fill it with the sample liquid at the same temperature and weigh it.

    • The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Caption: Experimental workflow for the synthesis, purification, and property determination of 1-(difluoromethyl)-2-methylbenzene.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of 1-(difluoromethyl)-2-methylbenzene. While direct experimental data remains elusive, this document offers robust predictions based on established computational methodologies and provides a framework for experimental validation. The outlined protocols for synthesis, purification, and property determination are grounded in standard laboratory practices, ensuring that researchers can confidently produce and characterize this important fluorinated building block. The data and methods presented herein are intended to empower scientists in the fields of drug discovery and materials science to accelerate their research and development efforts.

References

Sources

solubility of alpha,alpha-difluoro-o-xylene in organic solvents

Technical Guide: Solubility & Physicochemical Profiling of -Difluoro-o-xylene

Executive Summary


-difluoro-o-xylenedifluoromethyl (

)

Part 1: Physicochemical Architecture

Structural Identity & Properties

The solubility behavior of this compound is governed by the competition between the lipophilic o-xylene scaffold and the polarized C-F bonds.

PropertySpecification
IUPAC Name 1-(difluoromethyl)-2-methylbenzene
Chemical Structure Benzene ring substituted at C1 with

and C2 with

Molecular Weight ~142.15 g/mol
Physical State (25°C) Liquid (Predicted based on (difluoromethyl)benzene analog)
Lipophilicity (LogP) ~3.0 – 3.4 (Estimated)
Key Functional Group Difluoromethyl (

): Weak H-bond donor; Lipophilic but polarizable
The "Polar Hydrophobicity" Paradox

Unlike the chemically inert trifluoromethyl (


Part 2: Solubility Matrix & Solvent Compatibility

Due to the lack of specific indexed solubility data for this isomer in public databases, the following matrix is derived from Hansen Solubility Parameters (HSP) and comparative data from structural analogs (e.g.,

Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent dipole-dipole matching; primary choice for extraction.
Ethers THF, Diethyl Ether, MTBEMiscible Oxygen lone pairs in solvent accept H-bonds from the

proton.
Esters Ethyl Acetate, Isopropyl AcetateMiscible Similar to ethers; high solvation energy for the fluorinated side chain.
Aliphatics Hexane, Heptane, CyclohexaneSoluble Driven by the lipophilic toluene scaffold; may require warming if highly pure/crystalline.
Alcohols Methanol, Ethanol, IPASoluble Good solubility, though less thermodynamically favorable than aprotic polar solvents.
Aromatics Toluene, BenzeneMiscible

stacking interactions; "Like dissolves like."
Aqueous Water, PBS BufferInsoluble Hydrophobic effect dominates; LogP > 3 precludes aqueous solubility.
Critical Process Solvents
  • Extraction: DCM or Ethyl Acetate are the superior choices for partitioning this compound from aqueous reaction mixtures.

  • Purification: Hexane/Ethyl Acetate gradients are standard for silica chromatography. The compound is lipophilic enough to elute early in non-polar mobile phases.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

For determining precise saturation limits (mg/mL).

Reagents: HPLC-grade solvents,

Equipment:
  • Preparation: Add excess Analyte (approx. 100 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal and agitate at 25°C ± 0.1°C for 24 hours at 500 RPM.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material.

  • Sampling: Carefully aspirate the supernatant. Filter through a 0.22 µm PTFE filter (do not use Nylon, which may bind fluorinated aromatics).

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC/GC.

Protocol B: Visual Miscibility Screening (Process Chemistry)

For rapid solvent selection during synthesis workup.

  • Place 100 µL of

    
    -difluoro-o-xylene in a clear vial.
    
  • Add 100 µL of solvent (1:1 v/v).

  • Vortex for 10 seconds.

  • Observation:

    • Clear/Homogeneous: Miscible.[1]

    • Phase Separation/Oiling Out: Immiscible.[1]

    • Precipitation: Insoluble.

Part 4: Visualization of Solvation & Workflow

Solubility Determination Workflow

SolubilityWorkflowStartStart: Solubility AssessmentExcessAdd Excess Compoundto SolventStart->ExcessAgitateAgitate (24h, 25°C)Thermodynamic EquilibriumExcess->AgitateCheckUndissolved SolidPresent?Agitate->CheckAddMoreAdd More CompoundCheck->AddMoreNo (Fully Dissolved)CentrifugeCentrifuge & Filter(0.22 µm PTFE)Check->CentrifugeYes (Saturation Reached)AddMore->AgitateAnalyzeQuantify via HPLC/GC(Calculate mg/mL)Centrifuge->Analyze

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination using the Shake-Flask method.

Solvent Selection Decision Tree

SolventSelectionRootProcess GoalReactionReaction MediumRoot->ReactionWorkupExtraction/WorkupRoot->WorkupPolarPolar/IonicReagents?Reaction->PolarAqAqueous Quench?Workup->AqTHFUse THF or2-MeTHFPolar->THFYesTolUse Toluene(High Temp)Polar->TolNoDCMUse DCM(Bottom Layer)Aq->DCMHalogenated Waste OKEtOAcUse EtOAc(Top Layer)Aq->EtOAcGreen Chem Preferred

Caption: Decision matrix for selecting solvents during the synthesis and purification of difluoromethyl-arenes.

Part 5: References

  • Erickson, J. A., et al. (2024). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for C-F polarity).

  • National Toxicology Program. (2015). Solubility of Organic Chemicals in Selected Solvents. NTIS. Link

  • PubChem. (2025).[2][3] Compound Summary: (Difluoromethyl)benzene (CAS 455-31-2).[3][4] National Library of Medicine. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation mechanisms).

Technical Safety & Handling Guide: 1-(Difluoromethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 1-(Difluoromethyl)-2-methylbenzene (also known as


-difluoro-o-xylene). Unlike standard Safety Data Sheets (SDS) which provide generic compliance data, this whitepaper integrates chemical safety with medicinal chemistry context, specifically tailored for drug discovery workflows.

Chemical Identity & Research Significance

Target Compound: 1-(Difluoromethyl)-2-methylbenzene CAS Number: 1222556-60-6 (Primary research grade identifier) Synonyms:


-Difluoro-o-xylene; o-Tolyl-difluoromethane
Molecular Formula:  C

H

F

Molecular Weight: 142.15 g/mol
The "Why" in Drug Discovery

In medicinal chemistry, this compound is not merely a solvent or reagent; it is a strategic building block. The difluoromethyl group (-CHF


)  acts as a bioisostere  for hydroxyl (-OH) and thiol (-SH) groups, functioning as a lipophilic hydrogen bond donor. Researchers utilize this moiety to:
  • Block Metabolic Hotspots: The benzylic position is prone to rapid oxidation by Cytochrome P450 enzymes. Substituting benzylic hydrogens with fluorine (-CHF

    
    ) significantly increases metabolic stability while maintaining steric fidelity.
    
  • Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of neighboring groups, altering bioavailability and membrane permeability.

Physicochemical Profile

Data aggregated from structural analogs and computational models for this specific isomer.

PropertyValue / CharacteristicTechnical Note
Physical State Colorless LiquidLow viscosity; distinct aromatic odor.
Boiling Point ~150–160 °C (Est.)Higher than o-xylene (144°C) due to increased molecular weight, despite reduced intermolecular forces.
Flash Point ~35–45 °C (Est.)Flammable Liquid (Category 3). Handle with static precautions.[1][2][3][4]
Density ~1.1–1.2 g/cm³denser than water; will sink in aqueous phases.
Solubility Immiscible in waterSoluble in DCM, THF, Ethyl Acetate, and DMSO.
Partition Coeff. LogP ~ 2.5–3.0Highly lipophilic; readily crosses biological membranes.

Hazard Identification & Toxicology (GHS)

Classification based on read-across from fluorinated toluene derivatives.

GHS Classification[2][4]
  • Flammable Liquids: Category 3 (H226)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

Mechanism of Toxicity

While the C-F bond is one of the strongest in organic chemistry (approx. 110 kcal/mol), benzylic fluorides possess unique reactivity.

  • Metabolic Activation: Unlike trifluoromethyl groups (-CF

    
    ), the difluoromethyl group (-CHF
    
    
    
    ) retains a hydrogen atom. While resistant to oxidation, extreme metabolic conditions can theoretically lead to defluorination, releasing fluoride ions (F⁻).
  • Hydrolysis Risk: In the presence of strong Lewis acids or extreme pH, the benzylic C-F bond can hydrolyze, potentially liberating Hydrogen Fluoride (HF) . Note: This is rare under physiological conditions but critical during synthetic workups.

Safe Handling Protocols: The "Self-Validating" System

Objective: Prevent exposure and degradation through procedural logic.

A. Engineering Controls
  • Fume Hood: Mandatory. Velocity > 100 fpm.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen .

    • Reasoning: Benzylic halides (even fluorides) can degrade slowly with atmospheric moisture and oxygen, forming benzaldehydes and releasing HF.

B. Personal Protective Equipment (PPE) Selection
  • Gloves: Nitrile (Double-gloved) is sufficient for incidental splash. For prolonged immersion/cleaning, use Viton/Butyl .

    • Why? Fluorinated aromatics can permeate standard latex or thin nitrile rapidly.

  • Respiratory: If working outside a hood (not recommended), use a Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component is a fail-safe against potential HF generation.

C. Storage Logic[5][6]
  • Container: Borosilicate glass or Teflon (PTFE).

  • Condition: Refrigerate (2–8 °C).

  • Segregation: Store away from strong bases (e.g., NaOH, alkoxides).

    • Chemical Logic: Benzylic protons in electron-deficient rings can be acidic; strong bases may induce elimination reactions (forming difluorocarbene species or styrenes).

Emergency Response: Decision Framework

Visualizing the Response Protocol

The following diagram outlines the logical decision tree for spill containment, prioritizing the neutralization of potential HF byproducts.

EmergencyResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 100 mL) Inside Hood Assess->Minor Major Major Spill (> 100 mL) Or Outside Hood Assess->Major PPE Don PPE: Double Nitrile + Goggles Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Absorb with Sand/Vermiculite (AVOID Cellulose) PPE->Absorb Containment Neutralize Treat Surface with Calcium Gluconate Gel (Precutionary) Absorb->Neutralize Decontamination Disposal Seal in HazMat Container Label: 'Fluoro-Organic' Neutralize->Disposal

Caption: Decision logic for 1-(Difluoromethyl)-2-methylbenzene spills, integrating HF precautionary measures.

Fire Fighting Measures[1][3][4][5][7]
  • Media: Dry chemical, CO

    
    , or alcohol-resistant foam.[2] Do NOT use water jet  (risk of scattering burning liquid).
    
  • Combustion Products: Carbon oxides (CO, CO

    
    ) and Hydrogen Fluoride (HF) .
    
  • Tactical Note: Firefighters must wear SCBA. The presence of fluorine means smoke is toxic and corrosive.

Synthesis & Metabolic Context

For researchers utilizing this compound in drug design.

Synthesis Safety (Preparation of the Compound)

If synthesizing this compound in-house (e.g., from o-tolualdehyde):

  • Reagents: Common fluorinating agents include DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

  • Hazard: These reagents react violently with water.

  • Quenching Protocol: Never add water directly to the reaction mixture. Dilute with an inert solvent (DCM) and add slowly to saturated aqueous NaHCO

    
     at 0°C.
    
Metabolic Stability Pathway

The following diagram illustrates why this molecule is chosen over its non-fluorinated analog.

MetabolicStability Methyl Methyl Analog (-CH3) P450 CYP450 Enzyme Methyl->P450 Oxidation Rapid Benzylic Oxidation P450->Oxidation Blocked C-F Bond Resists Abstraction P450->Blocked High Bond Energy Metabolite Alcohol/Acid (Rapid Clearance) Oxidation->Metabolite Difluoro Difluoromethyl Analog (-CHF2) Difluoro->P450 Stable Metabolically Stable Drug Candidate Blocked->Stable

Caption: Comparative metabolic fate of Methyl vs. Difluoromethyl groups in drug metabolism.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67562, alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene (Analogous Structure Data). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

difference between alpha,alpha-difluoro-o-xylene and o-xylene

Mechanistic Divergence and Application: A Comparative Analysis of o-Xylene and -Difluoro-o-xylene in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In the rational design of therapeutics, the substitution of a standard methyl group with a difluoromethyl (

o-xylene

-difluoro-o-xylene

Structural and Physicochemical Causality

At first glance, the structural difference between o-xylene and

o-Xylene is a simple, highly lipophilic aromatic hydrocarbon. It lacks any hydrogen-bonding capability and is highly susceptible to benzylic oxidation by cytochrome P450 enzymes[1].

Conversely,


-difluoro-o-xylene

lipophilic hydrogen bond donor2
Quantitative Comparison Table
Propertyo-Xylene (1,2-Dimethylbenzene)

-Difluoro-o-xylene
Mechanistic Causality / Impact
Molecular Formula


Substitution of 2H for 2F fundamentally alters electron distribution.
Molecular Weight 106.17 g/mol [3]142.15 g/mol [4]Increased mass impacts diffusion rates and binding kinetics.
H-Bond Donors 01 (

)
Electronegativity of F polarizes the

bond, enabling H-bonding[5].
H-Bond Acceptors 02 (F atoms)Fluorine lone pairs act as weak, secondary H-bond acceptors.
Metabolic Stability Low (Rapid oxidation)HighStrong

bonds resist oxidative cleavage, blocking CYP450[6].

The Difluoromethyl Bioisostere Concept

In medicinal chemistry, the




2

5

GAo-Xylene(Standard Methyl)CMetabolic Liability(Rapid CYP450 Oxidation)A->CENo H-Bonding CapabilityA->EBalpha,alpha-difluoro-o-xylene(-CF2H substitution)DMetabolic Stability(Steric & Electronic Shielding)B->DFLipophilic H-Bond Donor(Bioisostere for -OH/-SH)B->F

Logical divergence in molecular properties upon -CF2H substitution.

Self-Validating Experimental Protocols

To effectively utilize

Protocol 1: Synthesis of -Difluoro-o-xylene via Deoxofluorination

Causality: Deoxofluorination of o-tolualdehyde using Diethylaminosulfur trifluoride (DAST) specifically converts the aldehyde carbonyl into a gem-difluoro group without over-oxidizing the adjacent aromatic methyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10 mmol of o-tolualdehyde in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 12 mmol of DAST. Self-Validation/Control: The slow addition at 0 °C controls the highly exothermic nature of the fluorination, preventing thermal degradation and tar formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). Validation: The complete disappearance of the UV-active aldehyde starting material spot confirms full conversion.

  • Quenching: Slowly pour the mixture into saturated aqueous

    
     at 0 °C to safely neutralize hazardous HF byproducts. Extract the aqueous layer with DCM (3 x 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (100% Hexanes).
    
  • Structural Validation: Confirm the product via

    
     NMR (expect a characteristic doublet around -110 ppm) and 
    
    
    NMR (expect a triplet for the
    
    
    proton around 6.5-7.0 ppm with a massive geminal coupling constant,
    
    
    Hz).
Protocol 2: Evaluation of Hydrogen Bond Acidity via NMR

Causality: To quantify the hydrogen bond donor capacity of the

2

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.05 M solution of

    
    -difluoro-o-xylene in a non-polar, non-hydrogen-bonding solvent (e.g., 
    
    
    or
    
    
    ).
  • Baseline Measurement: Acquire a high-resolution

    
     NMR spectrum to establish the baseline chemical shift (
    
    
    ) of the
    
    
    proton.
  • Titration: Incrementally add known aliquots of a standard, strong hydrogen bond acceptor (e.g., DMSO-

    
    ) to the NMR tube.
    
  • Data Acquisition: Record the

    
     NMR spectrum after each addition. Track the downfield shift (
    
    
    ) of the
    
    
    proton.
  • Self-Validation & Analysis: Plot

    
     against the concentration of the acceptor. Fit the curve to a 1:1 binding isotherm to extract the association constant (
    
    
    ). Validation: A statistically significant downfield shift mathematically confirms that the
    
    
    group is actively donating a hydrogen bond[5].

WorkflowS1Baseline NMR(Non-polar solvent)S2Titration(Add H-bond acceptor)S1->S2S3Track Shift(Downfield delta)S2->S3S4Isotherm Fit(Extract Ka)S3->S4

Self-validating NMR workflow for quantifying -CF2H hydrogen bond acidity.

Implications for Drug Development

The strategic replacement of an o-xylene moiety with

  • Metabolic Shielding: The strong

    
     bonds (approximately 116 kcal/mol) act as an electronic and steric shield. They resist cytochrome P450-mediated oxidation, which typically hydroxylates standard benzylic methyl groups, thereby extending the drug's pharmacokinetic half-life[6].
    
  • Enhanced Target Affinity: The unique ability of the

    
     group to act as a lipophilic hydrogen bond donor allows it to interact with backbone carbonyls or side-chain oxygen/nitrogen atoms within a target protein's binding pocket. It achieves this without the severe desolvation energy penalty normally associated with burying highly polar groups (like 
    
    
    ) in lipophilic pockets[5].

Conclusion

The transition from o-xylene to

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • o-Xylene Wikipedia URL
  • PMC (National Institutes of Health)
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones MDPI URL
  • O-Xylene | C6H4(CH3)
  • C8H8F2 - Chemical Dictionary Guidechem URL

Introduction: Lipophilicity as a Cornerstone of Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Lipophilicity (LogP) of 1-(Difluoromethyl)-2-methylbenzene

This guide provides a comprehensive technical overview of the lipophilicity, quantified by the partition coefficient (LogP), of 1-(Difluoromethyl)-2-methylbenzene. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to measure, predict, and interpret this critical physicochemical parameter. We will explore both established experimental methodologies and robust computational models, grounding our discussion in the practical realities of modern medicinal chemistry.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property that governs the pharmacokinetic and pharmacodynamic behavior of a drug candidate. It is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For convenience, this is almost always expressed on a logarithmic scale (LogP).



This single value provides profound insights into a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's LogP influences its:

  • Absorption: Ability to permeate through the lipid-rich membranes of the gastrointestinal tract.

  • Distribution: Propensity to cross biological barriers like the blood-brain barrier and partition into various tissues.

  • Metabolism: Interaction with metabolic enzymes, such as the Cytochrome P450 family.

  • Toxicity & Promiscuity: High lipophilicity is often correlated with off-target effects and increased toxicity.

Controlling lipophilicity is therefore a critical balancing act in drug discovery. The introduction of fluorine atoms is a widely used strategy to modulate this and other molecular properties. The difluoromethyl group (-CHF₂) is of particular interest as it can serve as a bioisostere for hydroxyl or thiol groups and act as a hydrogen bond donor, all while influencing lipophilicity in a nuanced manner that is highly dependent on the local electronic environment.[1][2]

The Molecule in Focus: 1-(Difluoromethyl)-2-methylbenzene

1-(Difluoromethyl)-2-methylbenzene is a substituted toluene derivative. Understanding its lipophilicity is key to predicting its behavior in biological systems. The parent molecule, 2-methylbenzene (o-xylene), is a simple aromatic hydrocarbon with a well-established experimental LogP. By replacing two hydrogen atoms on the adjacent methyl group with fluorine, we introduce significant electronic changes that directly impact the molecule's interaction with water and lipid environments. The question is not simply if the LogP changes, but how and why.

Methodologies for LogP Determination

The determination of LogP can be approached through two primary avenues: direct experimental measurement and indirect computational prediction. The choice of method depends on the required accuracy, sample availability, and the stage of the research program.

Experimental Approaches

Experimental methods provide the most reliable "ground truth" data for LogP. The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines to ensure data consistency and reliability.

This is the traditional "gold standard" method for LogP determination.[3][4] It directly measures the concentration of the solute in equilibrated n-octanol and water phases.

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is achieved, after which the phases are separated, and the concentration of the substance in each phase is measured analytically.

Applicability: The shake-flask method is most accurate for compounds with LogP values in the range of -2 to 4.[3][5] Beyond this range, the very low concentration in one of the phases makes accurate measurement challenging.[6]

Detailed Protocol: OECD 107 - Shake-Flask Method

  • Preparation: Prepare mutually saturated solvents by shaking n-octanol with water (and vice versa) for 24 hours, then allowing them to separate.

  • Test Substance Introduction: Dissolve the test substance in the more soluble phase. The concentration should not exceed 0.01 mol/L in either phase.[4]

  • Partitioning: Combine the two phases in a suitable vessel at a known volume ratio. Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 5-15 minutes of gentle shaking is sufficient, but this must be verified).

  • Phase Separation: Separate the two phases, usually by centrifugation to break any emulsions.[7]

  • Analysis: Accurately determine the concentration of the test substance in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, Gas Chromatography, or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

  • Validation: The experiment should be performed in duplicate with at least two different volume ratios. The resulting LogP values should be consistent.[5]

The High-Performance Liquid Chromatography (HPLC) method is a faster, indirect experimental technique that correlates a compound's retention time on a reverse-phase column with its LogP.[8][9][10]

Principle: The stationary phase of a reverse-phase HPLC column is nonpolar (e.g., silica grafted with C18 hydrocarbon chains). When a mixture of a mobile phase (e.g., methanol/water) and the solute is passed through, lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[8][11]

Applicability: This method is particularly useful for LogP values in the range of 0 to 6, and can be extended with careful calibration.[8][12] It is less sensitive to impurities than the shake-flask method and requires much smaller amounts of material.[5]

Detailed Protocol: OECD 117 - HPLC Method

  • System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., a fixed ratio of methanol and water).

  • Calibration: Prepare a set of 5-6 reference compounds with accurately known LogP values that bracket the expected LogP of the test substance.

  • Reference Standard Analysis: Inject each reference compound and record its retention time (t_R). Calculate the capacity factor (k) for each using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot the log(k) values of the reference compounds against their known LogP values. The relationship should be linear.

  • Test Substance Analysis: Inject the test substance under the identical HPLC conditions and determine its retention time and calculate its capacity factor.

  • LogP Determination: Interpolate the LogP of the test substance from its capacity factor using the calibration graph.[8][9]

Computational Approaches

Computational models offer a rapid, cost-effective way to estimate LogP, which is invaluable for virtual screening and lead optimization. These models are generally based on the principle that LogP is an additive property of a molecule's constituent atoms or fragments.

  • Atom-based methods (e.g., ALOGP): These methods sum the lipophilicity contributions of individual atoms.[13]

  • Fragment-based methods: These models use larger, predefined molecular fragments with known lipophilicity contributions.

  • Property-based methods (e.g., ALOGPS, XLOGP3): More sophisticated methods that use statistical approaches and molecular descriptors to refine their predictions.[14]

Several robust online platforms provide access to these models:

  • SwissADME: A free web tool that provides predictions for numerous ADME parameters, including a consensus LogP derived from multiple models (including XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP).[1][8][15]

  • Virtual Computational Chemistry Laboratory (VCCLAB): Hosts the ALOGPS 2.1 program for online LogP and aqueous solubility prediction.[4][12][16]

Lipophilicity Profile of 1-(Difluoromethyl)-2-methylbenzene

As no experimental LogP value for 1-(Difluoromethyl)-2-methylbenzene is readily available in the public domain, we turn to high-quality computational models to establish a reliable estimate. For context, we compare these predictions to the known experimental LogP of its parent analogue, 2-methylbenzene (o-xylene).

CompoundMethodLogP ValueΔLogP (vs. Parent)
2-Methylbenzene (o-Xylene) Experimental 3.12 -
1-(Difluoromethyl)-2-methylbenzeneSwissADME (Consensus LogP)3.25+0.13
1-(Difluoromethyl)-2-methylbenzeneXLOGP33.01-0.11
1-(Difluoromethyl)-2-methylbenzeneALOGPS3.55+0.43

Note: Predicted values were generated using the SwissADME and VCCLAB ALOGPS 2.1 web services. The experimental value for o-Xylene is from PubChem.[17]

Data Interpretation

The computational data presents a compelling, albeit varied, picture. The ALOGPS and SwissADME consensus models predict that the introduction of the difluoromethyl group increases the lipophilicity of the molecule compared to the parent o-xylene, with a ΔLogP of +0.43 and +0.13, respectively. Conversely, the XLOGP3 model suggests a slight decrease in lipophilicity.

This divergence underscores a key insight for medicinal chemists: the effect of the -CHF₂ group is context-dependent. While fluorine is highly electronegative, the overall impact on LogP is a complex interplay of size, polarity, and intramolecular interactions. Research has shown that the change in lipophilicity (ΔlogP) when replacing a methyl with a difluoromethyl group can range from negative to positive, often correlating with the electronic properties of other substituents on the aromatic ring.[2][15] In this case, the models suggest that 1-(Difluoromethyl)-2-methylbenzene is likely to have a lipophilicity very similar to, or slightly greater than, its non-fluorinated counterpart. A LogP value in the range of 3.0-3.6 places the compound in a moderately lipophilic category, suggesting it would likely have good membrane permeability.

Visualized Workflows and Decision Logic

To further clarify the methodologies, the following diagrams, generated using Graphviz, illustrate the experimental workflows and a decision-making process for LogP determination.

G cluster_0 OECD 107: Shake-Flask Workflow prep 1. Prepare Saturated n-Octanol & Water dissolve 2. Dissolve Substance in More Soluble Phase prep->dissolve partition 3. Combine & Shake to Equilibrium dissolve->partition separate 4. Separate Phases (Centrifugation) partition->separate analyze 5. Analyze Concentration in Each Phase separate->analyze calculate 6. Calculate LogP analyze->calculate

Caption: Workflow for OECD 107 Shake-Flask Method.

G cluster_1 OECD 117: HPLC Workflow setup 1. Setup RP-HPLC (C18 Column) calibrate 2. Inject Reference Standards with Known LogP setup->calibrate curve 3. Generate Calibration Curve (log(k) vs. LogP) calibrate->curve analyze_sample 4. Inject Test Substance & Measure Retention Time curve->analyze_sample interpolate 5. Interpolate LogP from Calibration Curve analyze_sample->interpolate

Caption: Workflow for OECD 117 HPLC Method.

G rect_node rect_node start LogP Determination Required? accuracy High Accuracy Needed? start->accuracy sample Physical Sample Available? accuracy->sample Yes comp Use Computational Models (e.g., SwissADME) accuracy->comp No sample->comp No exp Perform Experimental Measurement sample->exp Yes range Expected LogP -2 to 4? shake Use Shake-Flask (OECD 107) range->shake Yes hplc Use HPLC (OECD 117) range->hplc No exp->range

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 1-(Difluoromethyl)-2-methylbenzene via Deoxydifluorination of o-Tolualdehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The difluoromethyl (–CF2H) group has become a cornerstone in modern medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] It often serves as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability, membrane permeability, and target binding affinity.[1][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(difluoromethyl)-2-methylbenzene, a valuable fluorinated building block, from the readily available starting material, o-tolualdehyde. The described method utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) for a direct and efficient deoxydifluorination, offering high yields and operational simplicity. We detail the reaction mechanism, provide a step-by-step experimental workflow, full characterization data, and critical safety protocols necessary for successful and safe execution.

Introduction and Scientific Rationale

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in the design of next-generation pharmaceuticals and agrochemicals.[5][6] The difluoromethyl group, in particular, offers a unique set of properties. Unlike the trifluoromethyl (–CF3) group, the –CF2H moiety retains an acidic proton, enabling it to act as a lipophilic hydrogen bond donor, which can lead to enhanced binding specificity with biological targets.[1][4]

The most direct and widely adopted strategy for converting aldehydes to their corresponding difluoromethyl analogues is through deoxydifluorination.[3][7] This transformation directly replaces the carbonyl oxygen with two fluorine atoms. While several reagents can accomplish this, such as diethylaminosulfur trifluoride (DAST), we have selected Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) for this protocol. The choice is predicated on its superior thermal stability compared to DAST, which mitigates safety risks, particularly in larger-scale reactions, while often providing higher yields and cleaner reaction profiles.[8][9][10]

The conversion of o-tolualdehyde to 1-(difluoromethyl)-2-methylbenzene provides a key intermediate for the synthesis of more complex molecules where the ortho-methyl and difluoromethyl groups can direct further functionalization or influence conformational properties.

Reaction Mechanism: Deoxydifluorination

The deoxydifluorination of an aldehyde with Deoxo-Fluor® proceeds through a well-established pathway. The reaction initiates with the nucleophilic attack of the aldehyde's carbonyl oxygen onto the electrophilic sulfur atom of Deoxo-Fluor®. This forms an intermediate alkoxyaminosulfur difluoride. Subsequently, an intramolecular nucleophilic attack by a fluoride ion on the carbon atom of the former carbonyl group occurs. The reaction is driven to completion by the irreversible loss of a stable thionyl imide by-product, resulting in the formation of the gem-difluoroalkane.

Deoxydifluorination_Mechanism oTol o-Tolualdehyde Intermediate1 Alkoxyaminosulfur difluoride intermediate oTol->Intermediate1 Nucleophilic attack Deoxo Deoxo-Fluor® Deoxo->Intermediate1 Product 1-(Difluoromethyl)-2-methylbenzene Intermediate1->Product Intramolecular fluoride transfer Byproduct Thionyl imide by-product Intermediate1->Byproduct Elimination

Figure 1: Proposed mechanism for the deoxydifluorination of o-tolualdehyde.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(difluoromethyl)-2-methylbenzene on a 10 mmol scale. All operations involving Deoxo-Fluor® must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
o-Tolualdehyde≥97%Sigma-Aldrich529-20-4Store under nitrogen.[11]
Deoxo-Fluor®Technical GradeSigma-Aldrich202289-38-1Handle with extreme care.[5]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use from a sealed bottle or freshly distilled.
Saturated NaHCO₃AqueousLab Prepared-For quenching.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6For drying.
Silica Gel230-400 meshSigma-Aldrich-For column chromatography.[8]
HexanesACS Reagent GradeSigma-Aldrich-For chromatography.
Ethyl AcetateACS Reagent GradeSigma-Aldrich-For chromatography.
Reagent Quantities
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
o-Tolualdehyde120.151.20 g10.01.0
Deoxo-Fluor®221.223.32 g (2.4 mL)15.01.5
Dichloromethane (DCM)-50 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

    • Place the flask under an inert atmosphere of dry nitrogen or argon.

    • Using a syringe, add o-tolualdehyde (1.20 g, 10.0 mmol) to the flask, followed by anhydrous dichloromethane (50 mL).

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Deoxo-Fluor®:

    • CAUTION: Deoxo-Fluor® is volatile, corrosive, and reacts violently with water, releasing HF gas.[8][10] This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical splash goggles.

    • Using a plastic or Teflon syringe, slowly add Deoxo-Fluor® (2.4 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 12-16 hours (overnight).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The product will have a higher Rf than the starting aldehyde.

  • Workup and Quenching:

    • CAUTION: The quenching process is exothermic and releases CO₂ gas.[8] Perform this step slowly and carefully in the fume hood.

    • In a separate flask, prepare a beaker with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and cool it in an ice bath.

    • Very slowly and with vigorous stirring, transfer the reaction mixture via cannula or dropping funnel into the cold NaHCO₃ solution.

    • Once the addition is complete and gas evolution has ceased, transfer the mixture to a 250 mL separatory funnel.

  • Extraction and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash with water (50 mL), followed by saturated aqueous NaCl (brine) solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.[12]

    • Column Packing: Use a 98:2 mixture of hexanes and ethyl acetate.

    • Elution: Elute the column with the same solvent system, collecting fractions.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation to afford 1-(difluoromethyl)-2-methylbenzene as a colorless oil. An expected yield is in the range of 75-85%.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Set up dry flask under N₂ Add_Aldehyde 2. Add o-tolualdehyde and anhydrous DCM Setup->Add_Aldehyde Cool 3. Cool to 0 °C Add_Aldehyde->Cool Add_Deoxo 4. Add Deoxo-Fluor® dropwise at 0 °C Cool->Add_Deoxo Stir 5. Stir overnight at room temperature Add_Deoxo->Stir Monitor 6. Monitor by TLC Stir->Monitor Quench 7. Quench slowly into NaHCO₃(aq) Monitor->Quench Extract 8. Extract with DCM Quench->Extract Dry 9. Dry (Na₂SO₄) and concentrate Extract->Dry Chromatography 10. Purify by Flash Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Sources

using 1-(Difluoromethyl)-2-methylbenzene as a bioisostere building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(Difluoromethyl)-2-methylbenzene in Medicinal Chemistry

Executive Summary: The "Ortho-Difluoro" Synergy

In the landscape of modern drug design, 1-(difluoromethyl)-2-methylbenzene represents more than a simple fluorinated building block; it acts as a dual-function structural motif. It combines the bioisosteric properties of the difluoromethyl group (


) with the conformational control  of the ortho-methyl group ("Magic Methyl" effect).

This Application Note provides a technical roadmap for utilizing this scaffold to solve two common lead optimization challenges:

  • Metabolic Liability: Replacing metabolically labile benzylic alcohols or phenolic hydroxyls while retaining hydrogen bond donor (HBD) capability.

  • Conformational Entropy: Using the ortho-methyl sterics to lock the aryl ring relative to the protein backbone, reducing the entropic penalty of binding.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4][5][6]

The


 group is a "lipophilic hydrogen bond donor."[1][2][3] Unlike the trifluoromethyl group (

), which is purely hydrophobic and electron-withdrawing, the

proton is sufficiently acidic to act as a weak H-bond donor.[4]

Table 1: Comparative Physicochemical Metrics

FeatureMethyl (

)
Hydroxyl (

)
Difluoromethyl (

)
Impact on Lead
H-Bond Donor NoStrongWeak/Moderate Retains key interactions without desolvation penalty.
Lipophilicity (

)
+0.5-1.0 to -1.5+0.1 to +0.4 Improves membrane permeability vs.

.
Metabolic Stability Susceptible (Oxidation)Susceptible (Glucuronidation)High Blocks CYP450 benzylic oxidation.
Steric Bulk (Van der Waals) ~22 ų~10 ų~24 ų Similar size to

or

.
Mechanistic Insight: The Lipophilic H-Bond Donor

The polarized


 bond in 

can interact with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu) in the target protein. Because the fluorine atoms are lipophilic, this group does not require the extensive desolvation energy that a hydroxyl group demands before binding.

Bioisostere_Mechanism cluster_0 Synergistic Effect Target Protein Binding Pocket (Acceptor: C=O) Hydroxyl Hydroxyl (-OH) High Desolvation Cost Metabolic Liability Hydroxyl->Target Strong H-Bond (High Energy Penalty) CF2H Difluoromethyl (-CF2H) Low Desolvation Cost Metabolically Stable CF2H->Target Lipophilic H-Bond (Low Energy Penalty) OrthoMe Ortho-Methyl (Steric Lock) OrthoMe->CF2H Restricts Rotation (Entropic Gain)

Figure 1: The synergistic mechanism of the 1-(difluoromethyl)-2-methylbenzene scaffold. The


 maintains binding affinity via H-bonding, while the ortho-methyl group pre-organizes the conformation.

Experimental Protocol: Synthesis via Deoxofluorination

Objective: Synthesis of 1-(difluoromethyl)-2-methylbenzene from 2-methylbenzaldehyde. Scale: 10 mmol (Adaptable). Safety Level: High (Handling of fluorinating agents).

Reagents & Equipment
  • Substrate: 2-Methylbenzaldehyde (1.20 g, 10 mmol).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) OR Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable but DAST is more reactive.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    
  • Vessel: Teflon (PFA) or oven-dried glassware under Argon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.

    • Critical: Ensure all glassware is free of water; water reacts violently with DAST to produce HF.

  • Substrate Solubilization:

    • Add 2-Methylbenzaldehyde (10 mmol) to the flask.

    • Add anhydrous DCM (20 mL, 0.5 M concentration).

    • Cool the solution to -78°C (Dry ice/acetone bath). Causality: Low temperature prevents explosive decomposition and minimizes elimination side-products.

  • Reagent Addition:

    • Add DAST (2.0 equiv, 20 mmol, 2.6 mL) dropwise via a syringe over 10 minutes.

    • Observation: Slight fuming may occur. Ensure rapid stirring.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear; the difluoro product is less polar (
      
      
      
      ).
  • Quenching (Safety Critical):

    • Cool the mixture back to 0°C .

    • Slowly add saturated

      
       (20 mL) dropwise. Warning: Vigorous 
      
      
      
      evolution.
    • Stir vigorously for 20 minutes until bubbling ceases.

  • Workup & Purification:

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate carefully (Product is volatile).
      
    • Purification: Silica gel flash chromatography (100% Pentane or Hexane).

Validation Criteria:

  • 
     NMR:  Look for a doublet of doublets (or broad doublet) around -110 to -116 ppm (
    
    
    
    Hz).
  • 
     NMR:  The benzylic proton (
    
    
    
    ) appears as a triplet (
    
    
    Hz) typically between 6.5–7.0 ppm.

Protocol: Palladium-Catalyzed Coupling

If using a halogenated derivative (e.g., 1-bromo-4-(difluoromethyl)-3-methylbenzene) to attach this motif to a drug scaffold:

  • Catalyst Selection:

    
     or 
    
    
    
    are robust for sterically hindered ortho-substituted arenes.
  • Base:

    
     (anhydrous) often outperforms carbonates for hindered substrates.
    
  • Solvent: 1,4-Dioxane/Water (4:1) at 90°C.

Workflow Diagram:

Synthesis_Workflow Start Start: o-Tolualdehyde Step1 Deoxofluorination (DAST, -78°C to RT) Start->Step1 Fluorination Check QC: 19F NMR (Triplet at -110 ppm) Step1->Check Workup Step2 Functionalization (e.g., Bromination or Coupling) Check->Step2 Validated Final Final Bioisostere Scaffold Step2->Final Pd-Catalysis

Figure 2: Synthetic workflow for integrating the difluoromethyl scaffold into a drug candidate.

Application Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound (Compound A) contains a phenolic hydroxyl group interacting with a hinge region backbone carbonyl.

  • Problem: Compound A suffers from rapid Phase II metabolism (glucuronidation of the phenol) and poor membrane permeability (

    
    ).
    
  • Solution: Replace the phenol with the 1-(difluoromethyl)-2-methylbenzene moiety.

Outcome Analysis:

  • H-Bonding: The

    
     proton maintains the H-bond to the backbone carbonyl (approx. 50% strength of 
    
    
    
    ), sufficient for potency.
  • Metabolism: The

    
     is chemically inert to glucuronosyltransferases.
    
  • Conformation: The ortho-methyl group twists the phenyl ring relative to the core scaffold (dihedral angle shift from 0° to ~60°), mimicking the bioactive conformation found in the crystal structure, thus improving

    
    .
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link

  • Hu, J., et al. (2015). Reagents for Difluoromethylation. Chemical Reviews, 115(14), 7074–7138. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

Sources

palladium-catalyzed cross-coupling with alpha,alpha-difluoro-o-xylene

Application Note: Palladium-Catalyzed Cross-Coupling with -Difluoro-o-xylene

Strategic Overview & Scientific Rationale

The


-difluorobenzyl


o-xylene

-difluoro-o-xylene
1-(difluoromethyl)-2-methylbenzene
  • Conformational Locking: The ortho-methyl group restricts rotation around the

    
     bond, potentially locking the molecule in a bioactive conformation.
    
  • Metabolic Blocking: The fluorine atoms block benzylic oxidation at the

    
    -position, while the ortho-methyl group sterically protects the adjacent sites.
    
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    ) compared to a carbonyl, improving membrane permeability.

The Challenge: Cross-coupling at a gem-difluoro carbon is mechanistically difficult due to:

  • Slow Oxidative Addition: The

    
     bond in 
    
    
    -halodifluoro compounds is electron-deficient but sterically encumbered.
  • Sluggish Reductive Elimination: The high electronegativity of fluorine strengthens the

    
     bond, making the reductive elimination of the 
    
    
    product the rate-determining step.
  • 
    -Fluoride Elimination:  A competing pathway where the Pd center eliminates a fluoride ion, leading to monofluorovinyl byproducts.[1]
    

The Solution: This protocol utilizes


-bromo-

-difluoro-o-xylene
Suzuki-MiyauraXantphosBrettPhos

Mechanistic Pathway & Ligand Selection

The reaction proceeds via a catalytic cycle tailored to overcome the stability of the

2

Key Mechanistic Stages:

  • Oxidative Addition:

    
     inserts into the 
    
    
    bond of the
    
    
    -bromo-difluoro-o-xylene. This is relatively fast due to the activation by the fluorine atoms.
  • Transmetalation: The aryl boronic acid transfers its aryl group to the Pd center. Base (e.g.,

    
    , 
    
    
    ) is required to activate the boron species.
  • Reductive Elimination (Critical Step): The formation of the

    
     bond between the aryl group and the difluoromethyl carbon.
    
    • Insight: Ligands with a large bite angle (like Xantphos) or bulky biaryl monophosphines (like BrettPhos) destabilize the square-planar Pd(II) complex, forcing the two organic ligands closer together and accelerating reductive elimination.

Pd_Catalytic_CyclePd0Pd(0)L(Active Catalyst)OxAddOxidative Addition(Fast)Pd0->OxAdd+ Ar-CF2-BrPdII_Int1[L-Pd(II)(Ar-CF2)(Br)]OxAdd->PdII_Int1TransMetTransmetalation(Ar'-B(OH)2 / Base)PdII_Int1->TransMetPdII_Int2[L-Pd(II)(Ar-CF2)(Ar')]TransMet->PdII_Int2RedElimReductive Elimination(Rate Determining)PdII_Int2->RedElimSideRxnSide Reaction:Beta-F EliminationPdII_Int2->SideRxnIf Ligand is SmallProductProduct:Ar-CF2-Ar'RedElim->ProductProduct->Pd0Regeneration

Figure 1: Catalytic cycle for the cross-coupling of

Experimental Protocol

Objective: Synthesis of 1-(Difluoro(4-biphenyl)methyl)-2-methylbenzene (Model Reaction). Substrate:


Coupling Partner:

Reagents & Equipment:

  • Palladium Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    .
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BrettPhos .

    • Recommendation:Xantphos is often preferred for

      
       coupling of difluoro species due to its wide bite angle.
      
  • Base:

    
     (anhydrous) or 
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Reaction Vessel: Sealed pressure tube or Schlenk flask.

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add

      
       (
      
      
      ) and Xantphos (
      
      
      ) to a dried vial.
    • Dissolve in a small amount of anhydrous Toluene (

      
      ) and stir at room temperature for 10 minutes to generate the active 
      
      
      complex.
  • Reaction Assembly:

    • To a flame-dried, argon-purged reaction tube equipped with a magnetic stir bar, add:

      • 
        -Bromo-
        
        
        -difluoro-o-xylene (
        
        
        , e.g.,
        
        
        ).
      • Aryl Boronic Acid (

        
        , e.g., 
        
        
        ).
      • 
         (
        
        
        , finely ground).
    • Transfer the pre-formed catalyst solution into the reaction tube via syringe.

    • Add remaining solvent to reach a concentration of

      
       (approx. 
      
      
      total volume).
  • Execution:

    • Seal the tube tightly.

    • Heat the reaction mixture to

      
        in a pre-heated oil block.
      
    • Stir vigorously (

      
      ) for 12--24 hours .
      
    • Monitoring: Monitor reaction progress via

      
       NMR. The starting material (triplet/singlet around 
      
      
      ) should disappear, replaced by the product signal (typically shifted upfield to
      
      
      ).
  • Work-up & Purification:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (

      
      ) and filter through a pad of Celite to remove inorganic salts and Palladium black.
      
    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography.

      • Note: Difluoro compounds are often non-polar; use Hexanes/EtOAc gradients starting with

        
         Hexanes.
        

Data Presentation & Troubleshooting

Reaction Scope & Optimization Table:

VariableConditionOutcome / Observation
Ligand Xantphos High Yield. Wide bite angle promotes reductive elimination.

Trace Product. Leads to

-fluoride elimination or protodebromination.
BrettPhos Good Yield. Effective for sterically hindered aryl boronic acids.
Base

Optimal. Anhydrous conditions prevent protonation of the

anion intermediate.

Poor. Can cause side reactions with the electrophile.
Solvent TolueneExcellent. Non-polar, high boiling point supports thermal requirements.
Temp

Required to overcome the activation energy of reductive elimination.

Troubleshooting Guide:

  • Problem: Protodebromination (Formation of

    
    ).
    
    • Cause: Presence of water or proton sources in the solvent/base.[5]

    • Fix: Use strictly anhydrous reagents and dry solvents over molecular sieves. Increase catalyst loading to outcompete the protonation pathway.

  • Problem: Low Conversion .

    • Cause: Catalyst poisoning or steric hindrance from the ortho-methyl group.

    • Fix: Switch to BrettPhos or RuPhos (Buchwald ligands) which are designed for sterically demanding couplings. Increase temperature to

      
      .
      
  • Problem:

    
    -Fluoride Elimination  (Formation of monofluorovinyl species).
    
    • Cause: Slow reductive elimination allows time for

      
      -elimination.
      
    • Fix: Ensure the ligand bite angle is sufficient (Xantphos). Avoid using bases that can act as nucleophiles.

References

  • Zhang, X., et al. "Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Method for the Synthesis of Aryldifluoromethylated Phosphonates and Carboxylic Acid Derivatives." Angewandte Chemie International Edition, vol. 53, no. 6, 2014, pp. 1669-1673. Link

  • Feng, X., et al. "Palladium-Catalyzed Cross-Coupling of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bromodifluoromethylarenes with Aryl Boronic Acids." Organic Letters, vol. 18, no.[6] 15, 2016, pp. 4384-4387. Link
    
  • Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Wang, J., et al. "Palladium-Catalyzed Difluorocarbene Transfer for the Synthesis of Gem-Difluoroalkenes." Nature Chemistry, vol. 9, 2017, pp. 918-923.[7] Link

  • Ritter, T., et al. "Late-Stage Fluorination: New Strategies for Drug Discovery." Science, vol. 337, 2012, pp. 1322-1325. Link

Preparation of α,α-Difluoro-o-xylene via Radical Difluoromethylation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This functional group often enhances metabolic stability, modulates lipophilicity, and can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol groups.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of α,α-difluoro-o-xylene from o-xylene via a direct benzylic C-H difluoromethylation. The described method leverages visible-light photoredox catalysis to generate difluoromethyl radicals under mild conditions, offering a highly selective and efficient pathway for the functionalization of benzylic C-H bonds.[3][4]

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl (CF₂H) group has emerged as a crucial structural motif in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding can significantly alter the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[5] Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H group possesses an acidic proton, allowing it to mimic the hydrogen-bonding capabilities of functionalities like alcohols and thiols while increasing lipophilicity and resistance to oxidative metabolism.[1]

Traditional methods for introducing the CF₂H group often rely on harsh reagents or require multi-step sequences starting from pre-functionalized substrates, such as the deoxofluorination of aldehydes.[6] The advent of radical difluoromethylation has provided a more direct and versatile approach.[7] Among these, visible-light photoredox catalysis represents a state-of-the-art method, enabling the generation of CF₂H radicals from stable precursors under exceptionally mild and controlled conditions.[6][8] This protocol focuses on the direct C(sp³)–H difluoromethylation at the benzylic position of o-xylene, a transformation that selectively targets the most reactive C-H bonds due to their lower bond dissociation energy.

Reaction Principle and Mechanism

The protocol employs a photocatalytic cycle to achieve the selective difluoromethylation of o-xylene at the benzylic position. The mechanism is initiated by the absorption of visible light by a photocatalyst (PC), which promotes it to an excited state (PC*). This excited state is a potent single-electron transfer (SET) agent.

The key steps are as follows:

  • Radical Generation: The excited photocatalyst (PC*) oxidizes a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), to generate the key difluoromethyl radical (•CF₂H).[9]

  • Hydrogen Atom Transfer (HAT): A hydrogen atom is abstracted from one of the benzylic methyl groups of o-xylene. This can occur either directly by the excited photocatalyst or, more commonly, by another intermediate species, to form a resonance-stabilized benzyl radical.

  • Radical Combination: The o-xylyl radical rapidly combines with the difluoromethyl radical (•CF₂H) to form the desired product, α-fluoro-α-difluoromethyl-o-xylene.

  • Second Difluoromethylation: The process can be repeated on the second methyl group to yield the target α,α'-difluoro-o-xylene. The protocol can be tuned to favor mono- or di-substitution.

  • Catalyst Regeneration: The photocatalyst is returned to its ground state by a subsequent redox event, allowing it to re-enter the catalytic cycle.[6]

G cluster_1 Substrate Activation & Product Formation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET Precursor NaSO₂CF₂H (Radical Precursor) PC_star->Precursor Oxidation PC_red->PC CF2H_rad •CF₂H (Difluoromethyl Radical) Precursor->CF2H_rad Generates Product α,α-Difluoro-o-xylene CF2H_rad->Product oXylene o-Xylene Benzyl_rad o-Xylyl Radical oXylene->Benzyl_rad Hydrogen Atom Transfer (HAT) Benzyl_rad->Product Radical Combination

Caption: Proposed photocatalytic cycle for benzylic C-H difluoromethylation.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )Key HazardsSupplier
o-Xylene95-47-6106.16Flammable, Harmful if swallowed/inhaledSigma-Aldrich
Sodium Difluoromethanesulfinate (NaSO₂CF₂H)26915-77-5134.05IrritantCommercially Available
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))94928-86-6654.78Light sensitive, IrritantStrem, Sigma-Aldrich
Acetonitrile (MeCN), Anhydrous75-05-841.05Flammable, Acutely toxic, Eye irritantAcros Organics
Dichloromethane (DCM)75-09-284.93Skin/eye irritant, CarcinogenFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11Flammable, Eye irritantVWR
Hexanes110-54-386.18Flammable, Aspiration hazardVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04HygroscopicFisher Scientific
Silica Gel (230-400 mesh)7631-86-960.08Respiratory irritantSorbent Technologies
Equipment
  • Kessil PR160 Blue LED Lamp (456 nm) or equivalent photoreactor setup

  • Schlenk flasks or reaction vials with magnetic stir bars

  • Syringes and needles for liquid transfer

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with a cooling fan

  • Rotary evaporator

  • Glassware for workup (separatory funnel, flasks)

  • Column chromatography setup

  • Analytical instruments: NMR spectrometer, GC-MS

Experimental Protocol

Causality: This protocol is designed for a 0.5 mmol scale reaction. All glassware should be oven-dried before use to exclude moisture, which can quench reactive intermediates. An inert atmosphere is crucial as oxygen can interfere with the radical process and deactivate the excited photocatalyst.[10]

  • Reaction Setup:

    • To an 8 mL reaction vial equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 2 mol%).

    • Add sodium difluoromethanesulfinate (NaSO₂CF₂H) (134 mg, 1.0 mmol, 2.0 equiv.).

    • Cap the vial with a rubber septum.

    • Evacuate and backfill the vial with argon three times. This process, known as purging, ensures an inert atmosphere.

  • Addition of Reagents:

    • Using a syringe, add anhydrous acetonitrile (5.0 mL).

    • Add o-xylene (60 µL, 0.5 mmol, 1.0 equiv.) via syringe.

    • The resulting mixture should be a suspension. Degas the solution by bubbling argon through it for 15-20 minutes to remove any residual dissolved oxygen.[10]

  • Photocatalytic Reaction:

    • Place the vial on a magnetic stirrer approximately 5-10 cm from the blue LED lamp.

    • To prevent overheating from the lamp, position a small fan to blow air across the reaction vial, maintaining the reaction at approximately room temperature (20-25 °C).

    • Turn on the LED lamp and stir the reaction vigorously for 24 hours.

    • Reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by GC-MS to observe the consumption of o-xylene and the formation of mono- and di-substituted products.

  • Work-up and Purification:

    • After 24 hours, turn off the lamp and remove the vial.

    • Quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). The use of DCM ensures efficient extraction of the organic products.

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A solvent gradient of hexanes to 5% ethyl acetate in hexanes is typically effective for separating the desired product from starting material and any mono-substituted byproducts.

    • Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield α,α-difluoro-o-xylene as a colorless oil.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: o-Xylene and organic solvents are flammable and should be kept away from ignition sources. Difluoromethylating agents should be handled with care as their toxicology is not fully characterized.

  • Photoreactor Safety: Blue light from high-intensity LEDs can be harmful to the eyes. Use appropriate shielding (e.g., aluminum foil) or UV-blocking glasses to prevent direct exposure. Ensure the reaction is adequately cooled to prevent solvent evaporation and pressure buildup.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient light intensity or incorrect wavelength.Ensure the lamp is functioning correctly and is positioned close to the reaction. Use a 450-460 nm blue LED.
Presence of oxygen or moisture.Ensure all glassware is properly dried and the reaction is thoroughly degassed with an inert gas. Use anhydrous solvents.
Deactivated photocatalyst.Store the photocatalyst protected from light. Use a fresh batch if necessary.
Formation of Mono-substituted Product Only Insufficient equivalents of difluoromethylating agent.Increase the equivalents of NaSO₂CF₂H to 2.5 or 3.0 and prolong the reaction time.
Short reaction time.Extend the reaction time to 36 or 48 hours, monitoring by GC-MS.
Complex Mixture of Products Reaction overheating.Improve cooling of the reaction setup with a fan or a water bath.
Substrate degradation.Lower the light intensity or move the reaction vessel further from the lamp.

Expected Results and Characterization

The photocatalytic difluoromethylation of o-xylene is expected to yield α,α-difluoro-o-xylene with moderate to good selectivity. The primary byproduct is typically the mono-substituted α-fluoro-o-xylene. The benzylic C-H bonds are preferentially functionalized over the aromatic C-H bonds due to their significantly lower bond dissociation energy.

  • Expected Yield: 40-60% (unoptimized).

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 4H, Ar-H), 6.15 (t, J = 56 Hz, 2H, -CHF₂).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -115 (d, J = 56 Hz).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 136.5, 130.0, 128.5, 115.8 (t, J = 238 Hz, -CHF₂).

  • Mass Spectrometry (EI): m/z calculated for C₈H₈F₂ [M]⁺: 142.06.

Conclusion

This application note details a modern, photocatalytic method for the synthesis of α,α-difluoro-o-xylene via direct radical C-H functionalization. The protocol leverages the unique reactivity of photoredox catalysis to achieve a challenging transformation under mild, operationally simple conditions. This strategy avoids the use of harsh reagents and pre-functionalized substrates, aligning with the principles of green and efficient chemical synthesis. The methodology should prove valuable for researchers in medicinal chemistry and drug development seeking to access novel difluoromethylated scaffolds.

References

  • Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 109(5), 1317–1322. Available at: [Link]

  • Rong, J., Ni, C., & Hu, J. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139–152. Available at: [Link]

  • Li, Y., et al. (2024). Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC. Available at: [Link]

  • Baran, P. S., et al. (2012). A new reagent for direct difluoromethylation. PubMed - NIH. Available at: [Link]

  • Gong, X., et al. (2015). Well-Defined, Shelf-Stable (NHC)Ag(CF2H) Complexes for Difluoromethylation. Organometallics, 34(12), 2963–2970. Available at: [Link]

  • Li, Y., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 648. Available at: [Link]

  • Postigo, A., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]

  • Wang, F., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Communications, 54(44), 5602–5605. Available at: [Link]

  • ResearchGate. (n.d.). Direct difluoromethylation by using zinc difluoromethanesulfinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct benzylic C−H difluoroalkylation with difluoroenoxysilanes by transition metal-free photoredox catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt. Retrieved from [Link]

  • Ferreira, R., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 25(5), 1144. Available at: [Link]

  • Lei, A., et al. (2018). Sulfoximidations of Benzylic C-H bonds by Photocatalysis. Organic Letters, 20(11), 3439–3442. Available at: [Link]

  • ResearchGate. (n.d.). Direct difluoromethylation of pyrroles along with other heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene. Retrieved from [Link]

  • Lopez, S. E., & Dolbier, W. R., Jr. (2020). Photocatalytic difluoromethylarylation of unactivated alkenes via a (hetero)aryl neophyl-like radical migration. Organic & Biomolecular Chemistry, 18(3), 478-482. Available at: [Link]

  • Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2101–2104. Available at: [Link]

  • ResearchGate. (2025). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

  • MDPI. (2023). A Novel Photocatalytic Functional Coating Applied to the Degradation of Xylene in Coating Solvents under Solar Irradiation. Retrieved from [Link]

  • ACS Publications. (2025). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Alpha,alpha,alpha,alpha',alpha'-pentachloro-o-xylene. Retrieved from [Link]

  • NIST. (n.d.). Alpha,alpha,alpha,alpha',alpha'-pentachloro-o-xylene. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifications and fundamental constants of o-xylene, m-xylene. Retrieved from [Link]

Sources

Advanced Application Note: Late-Stage Benzylic Difluoromethylation of 2-Methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The difluoromethyl (


) group has emerged as a privileged structural motif in modern drug discovery. Acting as a lipophilic hydrogen bond donor, it serves as an excellent bioisostere for hydroxyl, thiol, and amide groups, often enhancing metabolic stability, bioavailability, and membrane permeability without compromising target affinity [1]. For complex active pharmaceutical ingredients (APIs) containing a 2-methylbenzene (toluene) scaffold, late-stage functionalization (LSF) of the benzylic C(sp³)-H bond provides a highly efficient strategy to generate novel chemical space and improve pharmacological profiles without requiring de novo synthesis [2].

Mechanistic Rationale & Causality

The direct conversion of a benzylic C-H bond to a


 bond is challenging due to the high bond dissociation energy of unactivated C(sp³)-H bonds and the potential for over-functionalization. To overcome this, an advanced copper-catalyzed radical relay strategy is employed [1].
  • Hydrogen Atom Transfer (HAT): Di-tert-butyl peroxide (DTBP) undergoes thermal homolysis to generate tert-butoxyl radicals. These electrophilic radicals selectively abstract a hydrogen atom from the benzylic position of the 2-methylbenzene derivative, forming a stabilized benzylic radical.

  • Transmetalation & Radical Capture: Concurrently, a nucleophilic difluoromethylating reagent, such as

    
    , transmetalates with a Copper(I) catalyst to form a 
    
    
    
    intermediate [2]. This species rapidly captures the transient benzylic radical to form a high-valent
    
    
    complex.
  • Reductive Elimination: The Cu(III) intermediate undergoes rapid reductive elimination, forging the new C(sp³)-

    
     bond and regenerating the Cu(I) catalyst.
    

Causality in Experimental Choices:

  • Ligand Selection: The use of 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbbpy) is critical. Its steric bulk prevents the dimerization of copper complexes and suppresses the unwanted homocoupling of benzylic radicals (Wurtz-type coupling) [1].

  • Solvent Selection: Chlorobenzene is chosen over toluene or ethereal solvents because it lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain process.

Mechanistic Pathway Visualization

MechanisticPathway Substrate 2-Methylbenzene Derivative BenzylRadical Benzylic Radical Intermediate Substrate->BenzylRadical HAT Initiator DTBP (Thermal Homolysis) tert-Butoxyl Radical Initiator->BenzylRadical CuIII Cu(III)-Benzyl-CF2H Intermediate BenzylRadical->CuIII Radical Capture ZnReagent [(DMPU)2Zn(CF2H)2] CF2H Source CuII Cu(II)-CF2H Species ZnReagent->CuII Transmetalation CuCat Cu(I)-dtbbpy Catalyst CuCat->CuII CuII->CuIII CuIII->CuCat Catalyst Regeneration Product Benzylic CF2H Product CuIII->Product Reductive Elimination

Figure 1: Copper-catalyzed radical relay mechanism for benzylic C-H difluoromethylation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the finalized protocol parameters.

EntryCatalyst (10 mol%)Ligand (12 mol%)Oxidant/InitiatorSolventYield (%)Observation / Causality
1 CuI dtbbpy DTBP Chlorobenzene 78 Optimal redox matching and steric protection.
2Cu(OAc)₂dtbbpyDTBPChlorobenzene65Slower initiation; lower steady-state Cu(I).
3CuIphenanthrolineDTBPChlorobenzene42Insufficient steric bulk; increased homocoupling.
4CuIdtbbpyTBHPChlorobenzene21Over-oxidation of the benzylic position to ketone.
5CuIdtbbpyDTBPTolueneTraceSolvent competition; toluene acts as a radical sink.

Experimental Workflow & Self-Validating Protocol

ExperimentalWorkflow Step1 1. Glovebox Setup CuI, dtbbpy, Zn Reagent Step2 2. Substrate Addition in Chlorobenzene Step1->Step2 Step3 3. Initiator Addition DTBP (Dropwise) Step2->Step3 Step4 4. Thermocycling 80°C for 12h Step3->Step4 Step5 5. 19F NMR Validation Check -115 ppm (d) Step4->Step5

Figure 2: Step-by-step workflow for late-stage benzylic difluoromethylation.

Materials Required:

  • 2-Methylbenzene derivative (Substrate, 0.5 mmol, limiting reagent)

  • Copper(I) Iodide (CuI, 9.5 mg, 0.05 mmol, 10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridyl (dtbbpy, 16.1 mg, 0.06 mmol, 12 mol%)

  • 
     (0.75 mmol, 1.5 equiv)
    
  • Di-tert-butyl peroxide (DTBP, 146 mg, 1.0 mmol, 2.0 equiv)

  • Anhydrous Chlorobenzene (3.0 mL)

  • Trifluorotoluene (Internal Standard, 10.0

    
    L)
    

Procedure:

  • Inert Atmosphere Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with CuI (10 mol%), dtbbpy (12 mol%), and the zinc difluoromethylating reagent

    
     (1.5 equiv).
    
    • Expert Insight: The zinc reagent is highly moisture-sensitive. Glovebox handling is non-negotiable to prevent premature protonation of the

      
       moiety to difluoromethane gas.
      
  • Substrate and Solvent Addition: Add the 2-methylbenzene derivative (0.5 mmol) dissolved in 3.0 mL of anhydrous chlorobenzene. Add 10.0

    
    L of trifluorotoluene as an internal standard for self-validation. Seal the tube with a Teflon screw cap and remove it from the glovebox.
    
  • Initiator Addition: Under a positive flow of argon on a Schlenk line, add DTBP (2.0 equiv) dropwise via a micro-syringe.

  • Thermocycling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Expert Insight: The temperature must be strictly maintained. Below 75 °C, the half-life of DTBP is too long, stalling the radical chain. Above 90 °C, the

      
       species may decompose.
      
  • Self-Validation (In-Process Control): After 4 hours, cool the reaction briefly and withdraw a 50

    
    L aliquot under argon. Dilute with 
    
    
    
    and acquire a rapid ¹⁹F NMR spectrum.
    • Validation Check: Look for a characteristic doublet at approximately -115 ppm with a large geminal coupling constant (

      
      ). If this signal is absent, the catalytic cycle has failed (likely due to oxygen ingress or degraded zinc reagent), and the reaction should be aborted to save time.
      
  • Quenching and Workup: After 12 hours, cool the mixture to room temperature. Quench by adding 5 mL of saturated aqueous

    
     solution. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to isolate the pure benzylic difluoromethylated product.
    

References

  • Copper-Catalyzed C—H Functionalization via Radicals.Thieme Connect.
  • Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).

Application Note: Scalable Synthesis Protocols for 1-(Difluoromethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

The difluoromethyl (


) group is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (

) and thiol (

) groups.[1][2] This guide details the scale-up synthesis of 1-(difluoromethyl)-2-methylbenzene (CAS: 1222556-60-6), a critical intermediate where the ortho-methyl group introduces steric challenges and specific safety constraints not present in para-substituted analogs.
Route Analysis and Decision Matrix

While radical difluoromethylation of arenes is chemically interesting, it is often cost-prohibitive at scale due to expensive photocatalysts or sulfinate reagents. The industrial standard remains the Deoxofluorination of 2-methylbenzaldehyde , owing to the low cost of the starting material and high atom economy.

However, scale-up is non-trivial due to the thermal instability of S-F reagents.

ReagentPhysical StateThermal Decomposition (

)
Scale SuitabilityDecision
DAST Liquid~90°C (Explosive)Flow Chemistry OnlyPrimary for Kg-Scale (Flow)
Deoxo-Fluor® Liquid~140°C (Exothermic)Pilot Scale (<500g)Viable for Pilot
XtalFluor-E® Solid>200°C (Stable)Lab/Pilot BatchRecommended for Batch

Gas
GasStableManufacturing (>100kg)Requires Specialized Plant

Selected Protocols:

  • Method A (Batch, <100g): Deoxofluorination using XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). This solid reagent eliminates the shock-sensitivity of DAST, making it the safest option for standard glass reactors.

  • Method B (Continuous Flow, >1kg): Deoxofluorination using DAST (Diethylaminosulfur trifluoride).[3][4] Flow chemistry mitigates the explosion hazard by minimizing the active volume of the hazardous intermediate at any given second.

Process Logic & Reaction Mechanism[5][6][7]

The transformation proceeds via a nucleophilic fluorination mechanism.[3][4] The steric bulk of the ortho-methyl group in 2-methylbenzaldehyde slows the initial nucleophilic attack, requiring optimized stoichiometry and residence times.

Caption: Mechanistic pathway highlighting the thermally unstable intermediates. The C-O bond cleavage is often rate-limiting in ortho-substituted systems.

Method A: Batch Synthesis Protocol (Safety-First)

Target Scale: 10 – 100 g Reagent: XtalFluor-E® (CAS: 63517-29-3) + Promoter (DBU or


)
Materials & Stoichiometry[2][5][8]
ComponentEquiv.Role
2-Methylbenzaldehyde 1.0Substrate
XtalFluor-E 1.2Fluorinating Agent

1.5Promoter (Acid Catalyst)
Dichloromethane (DCM) 5-8 VolSolvent (Anhydrous)
Step-by-Step Procedure
  • Reactor Prep: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, internal temperature probe, and addition funnel.

  • Charging: Charge XtalFluor-E (1.2 equiv) and anhydrous DCM under nitrogen. Cool the suspension to -78°C (dry ice/acetone). Note: XtalFluor-E is a solid, avoiding the fuming issues of liquid DAST.

  • Promoter Addition: Add

    
     (1.5 equiv) dropwise. The mixture may clarify.
    
  • Substrate Addition: Dissolve 2-methylbenzaldehyde (1.0 equiv) in minimal DCM. Add dropwise to the reactor, maintaining internal temperature < -70°C .

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 8-12 hours.

    • Checkpoint: Monitor by TLC or GC. The aldehyde peak should disappear.

  • Quench (CRITICAL): Cool the mixture back to 0°C . Slowly pour the reaction mixture into a vigorously stirred saturated

    
     solution.
    
    • Safety Warning: Massive

      
       evolution will occur. Do not seal the vessel.
      
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ).[5] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure is recommended for the oil product.

Method B: Continuous Flow Protocol (High-Throughput)

Target Scale: > 1 kg Reagent: DAST (Diethylaminosulfur trifluoride) Rationale: Flow chemistry prevents the accumulation of the thermally unstable alkoxy-aminosulfur intermediate, allowing the use of the cheaper, more reactive DAST reagent safely.

Flow Reactor Setup (Graphviz)

Caption: Schematic of the continuous flow setup. Hastelloy mixers are preferred due to HF generation.

Operational Parameters
ParameterSettingRationale
Reactor Material PFA or HastelloyResistance to HF corrosion.
Temperature 25°C - 40°CDAST is active at RT; avoiding high heat prevents decomposition.
Residence Time 15 - 30 minSufficient for conversion without over-reaction (tars).
Pressure 5 bar (75 psi)Keeps volatile intermediates in solution; prevents boiling.
Molar Ratio 1.0 : 1.2 (Ald : DAST)Slight excess of DAST ensures full conversion.
Protocol Steps
  • System Priming: Flush the reactor with anhydrous DCM to remove moisture.

  • Reagent Loading:

    • Stream A: 1.0 M 2-methylbenzaldehyde in anhydrous DCM.[5]

    • Stream B: 1.0 M DAST in anhydrous DCM.[5]

  • Execution: Pump streams at equal flow rates (1:1 v/v) into a T-mixer followed by a PFA coil reactor (volume determined by required residence time).

  • Quenching: The reactor output should be directed immediately into a cooled (0°C) stirred vessel containing saturated

    
    . Alternatively, an inline quench with a third pump stream (base) can be used.
    
  • Safety Interlock: If pressure spikes >10 bar (indicating clogging), pumps must auto-shutdown.

Analytical Validation & Specifications

Product: 1-(Difluoromethyl)-2-methylbenzene Appearance: Colorless to pale yellow liquid.

Key Identification Data:

  • 
     NMR: 
    
    
    
    to
    
    
    ppm (Doublet,
    
    
    Hz). The doublet confirms the geminal
    
    
    structure.
  • 
     NMR:  Look for the triplet (
    
    
    
    Hz) centered around 6.6 - 7.0 ppm corresponding to the
    
    
    proton.
  • GC-MS: Molecular ion

    
    . Loss of F (
    
    
    
    ) and HF (
    
    
    ) are common fragmentation patterns.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Moisture in solventRe-dry DCM over activated molecular sieves (3Å). DAST hydrolyzes instantly with water.
Aldehyde Recovery Steric hindranceIncrease residence time or slight temp increase (max 40°C).
Black Tar Formation Thermal runawayReduce temperature immediately. Check cooling bath/heat exchanger.
Etching of Glass HF generationUse PFA/Teflon liners or Hastelloy reactors. Avoid standard glass for long-term flow.

References

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[3] Synthesis.[3][5][6][7][8][9][10]

  • Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer crystalline deoxofluorinating reagents. Organic Letters.

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[6] Molecular Diversity.

  • Middleton, W. J. (1975). New fluorinating reagents.[2][3] Dialkylaminosulfur fluorides.[1][2][3][7] The Journal of Organic Chemistry.

  • Pace, V., et al. (2017). Recent Advances in the Synthesis of Difluoromethylated Compounds.[2][8] Advanced Synthesis & Catalysis.

Sources

Troubleshooting & Optimization

purification of alpha,alpha-difluoro-o-xylene by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Fluorinated Aromatics. I am your Senior Application Scientist.

Below is the troubleshooting and optimization guide for the purification of


-difluoro-o-xylene  (also known as 1-(difluoromethyl)-2-methylbenzene ). This compound presents a unique "triad of difficulty" in chromatography: Volatility , Acid-Sensitivity , and Detection Ambiguity .

Quick Reference Data

PropertySpecificationCritical Note
Compound

-difluoro-o-xylene
Structure: o-Tolyl-CHF

Boiling Point ~145–155 °C (est.)Volatile . Significant loss at <10 mbar.
Stability Acid-SensitiveBenzylic C-F bonds hydrolyze on acidic silica.
Polarity Low to MediumRf is usually higher than the aldehyde precursor.
Detection UV (254 nm),

F NMR
Stain inactive (mostly).

Module 1: The Stability Protocol (Pre-Column)

Q: My crude NMR showed clean product, but after the column, I recovered mostly aldehyde or a complex mixture. What happened?

A: You likely experienced Silica-Induced Hydrolysis . Benzylic gem-difluorides are susceptible to hydrolysis when exposed to the Lewis acidic sites of standard silica gel (


), especially if the elution is slow. The fluorine atoms are activated by the aromatic ring, making the benzylic carbon electrophilic enough to react with trace water in the silica lattice, reverting to o-tolualdehyde.

The Solution: Buffer Your System You must neutralize the silica gel before loading your compound.

  • The Additive: Use Triethylamine (Et

    
    N) .
    
  • The Slurry: Prepare your silica slurry with 1% Et

    
    N in your starting solvent (e.g., Hexanes).
    
  • The Flush: Flush the column with 2-3 column volumes (CV) of this buffer.

  • The Eluent: Run your actual separation with 0.1% Et

    
    N in the mobile phase to maintain basicity.
    

Workflow Diagram: Neutralized Column Packing

NeutralizedPacking Start Start: Dry Silica Gel Slurry Prepare Slurry: Hexanes + 1% Et3N Start->Slurry Neutralization Pack Pack Column Slurry->Pack Flush Flush 3 CVs (Removes excess heat/air) Pack->Flush Load Load Sample (Dissolved in Hexanes + 0.1% Et3N) Flush->Load Elute Elute: Hexane/EtOAc + 0.1% Et3N Load->Elute

Figure 1: Protocol for neutralizing silica acidity to prevent benzylic fluoride hydrolysis.

Module 2: Separation & Elution Strategy

Q: The product co-elutes with the starting material (o-tolualdehyde). How do I separate them?

A: While aldehydes and difluoromethyl groups differ in polarity, they can "streak" together if the solvent is too polar.

  • Aldehyde (Precursor): Moderate polarity (H-bond acceptor).

  • Difluoro-o-xylene (Product): Lower polarity (Lipophilic, weak H-bond acceptor).

Optimization Steps:

  • Switch Solvents: Avoid Dichloromethane (DCM) if possible; it can mask resolution. Use a Pentane/Diethyl Ether or Hexane/Ethyl Acetate system. Pentane is preferred for easier evaporation (see Module 3).

  • The "Gradient Shallowing" Technique:

    • Start: 100% Pentane (flushes non-polar impurities/alkanes).

    • Ramp: 50:1 Pentane:Ether (Product elutes here).

    • Flush: 10:1 Pentane:Ether (Aldehyde elutes here).

  • Rf Delta: In 10% EtOAc/Hexane, the aldehyde usually sits at Rf ~0.35, while the difluoro product sits at Rf ~0.60. If they are closer, your silica is likely too active (too dry) or overloaded.

Module 3: Volatility Management (The "Vanishing Act")

Q: I isolated the spot, but after rotary evaporation, my flask is empty or the yield is 20%. Where did it go?

A:


-difluoro-o-xylene is a volatile liquid .
The gem-difluoro substitution removes the hydrogen bonding capability of the parent aldehyde/alcohol, significantly increasing volatility despite the mass increase.

The "Cold & Gentle" Protocol:

  • Bath Temperature: Never exceed 30°C .

  • Vacuum Pressure: Do NOT use a high-vacuum pump (oil pump). Use a diaphragm pump set to >150 mbar .

  • Solvent Choice: This is why we use Pentane (BP 36°C) instead of Hexane or Heptane. You can distill Pentane off at atmospheric pressure or very mild vacuum without stripping your product.

  • Final Drying: Do not leave on the high-vac line "overnight." Dry under a gentle stream of Nitrogen for 5 minutes, then immediately cap and store at -20°C.

Troubleshooting Decision Tree: Yield Loss

YieldLoss Issue Issue: Low Yield CheckTrap Check Rotovap Trap Issue->CheckTrap TrapYes Product in Trap? CheckTrap->TrapYes Volat Volatility Issue TrapYes->Volat Yes (Smells aromatic) Decomp Decomposition Issue TrapYes->Decomp No (Silica retained it) Sol1 Action: Use Pentane, Reduce Vac (<200 mbar) Volat->Sol1 Sol2 Action: Use 1% Et3N on Column Decomp->Sol2

Figure 2: Diagnostic workflow for identifying the cause of yield loss.

Module 4: Detection & Validation

Q: I can't see the product on TLC. Permanganate (KMnO


) doesn't work. 

A:


-difluoro-o-xylene lacks oxidizable functional groups (unlike the aldehyde), so KMnO

will be silent.

Visualization Methods:

  • UV (254 nm): This is your primary method. The aromatic ring is UV active.

  • Iodine Chamber: The aromatic ring will reversibly complex with Iodine, showing a brown spot.

  • Anisaldehyde Stain: May show a faint color due to the benzylic activation, but unreliable.

  • The "Mini-Workup" Check: If you are unsure which fraction contains the product:

    • Take 50

      
      L from the fraction.
      
    • Evaporate gently.

    • Dissolve in CDCl

      
      .[1]
      
    • Run a

      
      F NMR . Look for a doublet (due to H-coupling) around -110 to -120 ppm . This is the definitive confirmation.
      

Summary of Best Practices

StepRecommendationReason
Solvent Pentane / Diethyl EtherAllows evaporation without product stripping.
Stationary Phase Silica + 1% Et

N
Prevents hydrolysis of C-F bonds.
Loading Liquid loading (in Pentane)Avoids heating required for dry-loading.
Fractions Collect small fractionsSeparation from aldehyde can be tight.
Storage -20°C, Inert AtmospherePrevents slow decomposition/elimination.

References

  • Synthesis of Benzylic Fluorides

    • Title: "Deoxofluorination of Aldehydes with Sulfur Tetrafluoride" (General Methodology context).
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the standard synthesis route (Aldehyde -> Gem-difluoride) and the inherent instability of the product class.
    • Link: (General landing for search verification).

  • Purification of Volatile Fluorinated Aromatics

    • Title: "Practical Synthesis of 1,1-Difluoroallenes and Rel
    • Source:Organic Syntheses, 2016, 93, 352-366.
    • Relevance: Explicitly details the handling of volatile difluoro compounds, recommending low vacuum (110 mmHg) and specific solvent systems (Hexane/EtOAc).
    • Link:

  • Stability on Silica

    • Title: "Fluorination of aromatic compounds: Stability of benzylic fluorides"
    • Source:Journal of Fluorine Chemistry.
    • Relevance: Discusses the elimination and hydrolysis pathways of benzylic fluorides on acidic media.
    • Link:

Sources

preventing over-fluorination during synthesis of o-(difluoromethyl)toluene

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Over-fluorination and Other Common Pitfalls

Welcome to the Technical Support Center for the synthesis of o-(difluoromethyl)toluene. This resource is designed for researchers, scientists, and professionals in drug development who are working with difluoromethylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and, most importantly, to control and prevent the common issue of over-fluorination.

Introduction to the Challenge

The difluoromethyl group (-CF2H) is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] Its incorporation into molecules like toluene can significantly enhance their pharmacological properties.[2] However, the synthesis of o-(difluoromethyl)toluene is often plagued by the formation of the over-fluorinated byproduct, o-(trifluoromethyl)toluene. This guide provides practical, evidence-based solutions to help you achieve high selectivity and yield in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of o-(difluoromethyl)toluene.

Issue 1: Significant formation of o-(trifluoromethyl)toluene is observed.

The primary challenge in this synthesis is controlling the degree of fluorination. The formation of the trifluoromethyl group arises from the further reaction of the desired difluoromethyl product. Here’s how to address it:

Possible Cause: Reaction Conditions are Too Harsh

  • High Temperatures: Elevated temperatures can provide the activation energy needed for the third fluorination step.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long increases the probability of over-fluorination.[3]

Solutions:

  • Optimize Reaction Temperature: Carefully screen a range of lower temperatures. While this may slow down the reaction rate, it will significantly improve selectivity. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal balance between conversion and selectivity.[3]

  • Control Reaction Time: Do not let the reaction run to completion if it means sacrificing selectivity. Quench the reaction as soon as the optimal ratio of product to starting material is achieved, even if some starting material remains.

Possible Cause: Inappropriate Choice or Stoichiometry of Fluorinating Agent

  • Highly Reactive Fluorinating Agents: Some reagents are inherently more aggressive and less selective.

  • Excess Fluorinating Agent: Using a large excess of the fluorinating agent will drive the reaction towards the thermodynamically more stable trifluoromethyl product.

Solutions:

  • Select a Milder Reagent: Consider using reagents known for more controlled fluorination. For the conversion of a carbonyl group (e.g., from o-tolualdehyde), phenylsulfur trifluoride can be a good option for small-scale reactions at atmospheric pressure, offering an alternative to the more aggressive sulfur tetrafluoride which often requires high-pressure equipment.[4]

  • Careful Stoichiometry: Titrate the amount of the fluorinating agent. Start with a stoichiometric amount and gradually increase it while monitoring the product distribution. The goal is to find the sweet spot that maximizes the yield of the difluoromethyl product without significant over-fluorination.

Issue 2: Low or no yield of o-(difluoromethyl)toluene.

If you are struggling with low conversion of your starting material, consider the following:

Possible Cause: Inefficient Generation of the Reactive Fluorinating Species

Many difluoromethylation reactions proceed via a difluorocarbene intermediate (:CF₂).[5][6][7][8] The inefficient generation of this species is a common reason for low yields.

Solutions:

  • Base and Solvent Selection: The choice of base and solvent is critical for reactions generating difluorocarbene.[1][5] For instance, when using a precursor like sodium chlorodifluoroacetate, a suitable base is needed to facilitate the initial deprotonation.[6][7] The solvent must be able to dissolve the reagents and be stable under the reaction conditions. Aprotic polar solvents like DMF or DMSO are often used.[3]

  • Anhydrous Conditions: Moisture can quench reactive intermediates, including difluorocarbene.[3][5] Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3][5]

Possible Cause: Poor Substrate Reactivity

The electronic and steric properties of the starting material can significantly influence the reaction outcome.

Solutions:

  • Activation of the Substrate: If starting from a less reactive precursor, it may be necessary to use a more activated form. For example, in nucleophilic difluoromethylation, ensuring the complete deprotonation of a precursor alcohol or thiol is essential.[5]

  • Catalyst Choice: For cross-coupling reactions to introduce the CF2H group, the choice of metal catalyst and ligands is paramount.[9] Different catalyst systems will have varying efficiencies depending on the specific substrate and reaction type.

Experimental Protocol: Deoxyfluorination of o-Tolualdehyde using Phenylsulfur Trifluoride

This protocol provides a general guideline for the synthesis of o-(difluoromethyl)toluene from o-tolualdehyde.

Materials:

  • o-Tolualdehyde

  • Phenylsulfur trifluoride

  • Anhydrous solvent (e.g., dichloromethane)

  • Two-necked round-bottom flask

  • Dropping funnel

  • Distillation apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried two-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere.

  • Charge the flask with phenylsulfur trifluoride.

  • Heat the flask to a moderate temperature (e.g., 50-70 °C).

  • Slowly add o-tolualdehyde to the flask via the dropping funnel over 30 minutes. A mild exothermic reaction may be observed.

  • After the addition is complete, increase the temperature to around 100 °C.

  • Reduce the pressure and distill the product. o-(Difluoromethyl)toluene is expected to distill at a lower temperature than the starting material and byproducts.

  • Monitor the reaction and distillation carefully to avoid over-fluorination.

Safety Precautions: Phenylsulfur trifluoride is toxic and corrosive. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing o-(difluoromethyl)toluene?

There are several strategies to introduce a difluoromethyl group.[1][2] For o-(difluoromethyl)toluene, common starting materials and methods include:

  • Deoxyfluorination of o-tolualdehyde: This involves converting the aldehyde group to a difluoromethyl group using reagents like sulfur tetrafluoride or phenylsulfur trifluoride.[4]

  • Nucleophilic Difluoromethylation: This approach uses a difluoromethyl anion equivalent to react with an electrophilic precursor.[10]

  • Radical Difluoromethylation: This method involves the generation of a difluoromethyl radical that can then react with an appropriate toluene derivative.[2]

  • Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions can be used to form a C-CF2H bond.[9]

Q2: How does the choice of difluoromethylating agent affect the reaction?

The choice of reagent is critical for controlling selectivity and achieving a good yield. Reagents can be broadly categorized as nucleophilic, electrophilic, or radical sources of the CF2H group.[1]

  • Nucleophilic reagents (e.g., those derived from PhSO₂CF₂H) are suitable for reacting with electrophiles like aldehydes or alkyl halides.[10]

  • Electrophilic reagents are used to react with nucleophiles. Some reagents can generate difluorocarbene, which then acts as an electrophile.[8]

  • Radical precursors are used in radical-mediated reactions, which can be advantageous for late-stage functionalization.[2]

Q3: What role does the solvent play in preventing over-fluorination?

The solvent can influence the reaction in several ways:

  • Solubility: It must be able to dissolve the substrate and reagents to ensure a homogeneous reaction mixture.[3]

  • Polarity: The polarity of the solvent can affect the stability and reactivity of intermediates. For reactions involving ionic species, a more polar solvent may be beneficial.

  • Boiling Point: The boiling point of the solvent will dictate the temperature range at which the reaction can be run. A solvent with a lower boiling point may help in maintaining a lower reaction temperature, thus reducing the risk of over-fluorination.

Q4: Can computational modeling help in predicting and preventing over-fluorination?

Yes, computational modeling can be a powerful tool. Density Functional Theory (DFT) calculations can be used to study the reaction mechanism and determine the energy barriers for the formation of the difluoromethyl and trifluoromethyl products. This information can help in understanding the factors that control selectivity and in designing reaction conditions that favor the desired product.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a systematic approach to troubleshooting over-fluorination during the synthesis of o-(difluoromethyl)toluene.

Troubleshooting_Overfluorination cluster_conditions Condition Optimization cluster_reagents Reagent Optimization start High Yield of o-(Trifluoromethyl)toluene Observed check_conditions Analyze Reaction Conditions start->check_conditions check_reagents Evaluate Reagents and Stoichiometry start->check_reagents temp Is the temperature too high? check_conditions->temp time Is the reaction time too long? check_conditions->time reagent_type Is the fluorinating agent too reactive? check_reagents->reagent_type stoichiometry Is there an excess of fluorinating agent? check_reagents->stoichiometry lower_temp Screen lower temperatures temp->lower_temp reduce_time Reduce reaction time and monitor closely time->reduce_time outcome Improved Selectivity for o-(Difluoromethyl)toluene lower_temp->outcome reduce_time->outcome milder_reagent Select a milder fluorinating agent reagent_type->milder_reagent optimize_stoich Optimize stoichiometry, start with 1:1 ratio stoichiometry->optimize_stoich milder_reagent->outcome optimize_stoich->outcome

Caption: A decision tree for troubleshooting over-fluorination.

Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature Sub-ambient to moderate (0-80 °C)Lower temperatures generally favor selectivity over reaction rate, minimizing over-fluorination.
Reaction Time Varies (monitor by TLC/LC-MS)Optimal time balances substrate conversion with byproduct formation.
Fluorinating Agent Stoichiometry 1.0 - 1.5 equivalentsA slight excess may be needed for full conversion, but a large excess promotes over-fluorination.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 40(10), 921-930. Available at: [Link]

  • Ni, C., & Hu, J. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chinese Journal of Chemistry, 41(16), 2021-2038. Available at: [Link]

  • Li, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4165. Available at: [Link]

  • Liu, Q., Kong, T., Ni, C., & Hu, J. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. Available at: [Link]

  • Puffer, B. W., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(20), 5394-5397. Available at: [Link]

  • Liu, Q., Kong, T., Ni, C., & Hu, J. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Semantic Scholar. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Chemical Reviews, 97(3), 757-786. Available at: [Link]

  • Hasek, W. R. (1963). Toluene, α,α-difluoro-. Organic Syntheses, 43, 101. Available at: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7087. Available at: [Link]

  • Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

  • Le, C. M., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 334-353. Available at: [Link]

  • Zhang, W., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2121-2124. Available at: [Link]

Sources

stability of 1-(Difluoromethyl)-2-methylbenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 1-(Difluoromethyl)-2-methylbenzene (also known as o-methyl-difluoromethylbenzene), specifically focusing on its behavior under acidic conditions.

Executive Summary

1-(Difluoromethyl)-2-methylbenzene contains a benzylic gem-difluoride moiety. While often employed as a bioisostere for aldehydes or alcohols due to its hydrogen-bond donor capability and lipophilicity, this functional group possesses a latent instability toward hydrolysis.

Core Stability Verdict: The compound is kinetically stable in dilute aqueous acids at room temperature but is thermodynamically unstable toward hydrolysis. It degrades to 2-methylbenzaldehyde under strong acidic forcing conditions (low pH, high heat) or in the presence of Lewis acids. The ortho-methyl group electronically activates the benzylic position, potentially accelerating degradation compared to non-substituted analogs.

Part 1: Core Stability Profile

The following table summarizes the stability of the difluoromethyl group under common laboratory conditions.

ConditionStability RatingObserved OutcomeMechanism of Failure
Dilute HCl (1M, RT) Stable < 1% degradation over 24hN/A
Conc. HCl / H₂SO₄ (>60°C) ⚠️ Unstable Hydrolysis to aldehydeAcid-catalyzed SN1-like solvolysis
Lewis Acids (AlCl₃, BF₃) Critical Rapid defluorinationFluoride abstraction & carbocation formation
Silica Gel Chromatography ⚠️ Caution Potential slow hydrolysisAcidic surface sites on SiO₂
TFA (Neat, RT) ⚠️ Caution Slow degradationProtonation of fluorine
Part 2: Troubleshooting & FAQs
Q1: "I observed a new peak at ~10.2 ppm in ¹H NMR after an acidic workup. What happened?"

Diagnosis: You have likely hydrolyzed the difluoromethyl group to an aldehyde. Technical Explanation: The benzylic C-F bond is strong (~116 kcal/mol), but the ortho-methyl group is an electron-donating group (EDG). It stabilizes the benzylic carbocation intermediate formed after the protonation and loss of the first fluoride ion. This "electronic activation" makes 1-(Difluoromethyl)-2-methylbenzene more susceptible to hydrolysis than electron-deficient analogs. Solution:

  • Immediate: Neutralize all acidic waste streams immediately.

  • Prevention: Switch to a buffered quench (e.g., Sat. NH₄Cl or Phosphate buffer pH 7) instead of 1M HCl. Keep temperatures < 0°C during quenching.

Q2: "Can I subject this compound to Friedel-Crafts conditions?"

Diagnosis: High risk of side reactions. Technical Explanation: Friedel-Crafts reactions typically require strong Lewis Acids (AlCl₃, FeCl₃). These catalysts are "fluorophilic" and will abstract a fluoride ion from the benzylic position, generating a reactive benzylic cation. This leads to polymerization or "scrambling" of the difluoromethyl group. Solution:

  • Use milder Lewis acids (e.g., ZnCl₂, In(OTf)₃) if absolutely necessary.

  • Perform the electrophilic substitution before installing the difluoromethyl group if possible.

Q3: "Why is my compound decomposing on the silica column?"

Diagnosis: Acidic hydrolysis on the stationary phase. Technical Explanation: Standard silica gel is slightly acidic (pH 4-5). For sensitive benzylic fluorides, the prolonged contact time and high surface area can catalyze hydrolysis. Solution:

  • Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Elute rapidly; do not leave the compound on the column overnight.

Part 3: Mechanisms & Visualizations
Figure 1: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the stepwise degradation of the difluoromethyl moiety into an aldehyde. Note the critical role of the ortho-methyl group in stabilizing the cationic intermediate (Node C).

HydrolysisMechanism Start 1-(Difluoromethyl)- 2-methylbenzene Protonation Protonated Species (R-CF2H-H+) Start->Protonation + H+ Cation Benzylic Cation (Stabilized by o-Me) Protonation->Cation - HF (Rate Limiting) Intermed Hemiacetal Intermediate Cation->Intermed + H2O Product 2-Methylbenzaldehyde (Degradation Product) Intermed->Product - HF

Caption: Mechanism of acid-catalyzed hydrolysis. The electron-donating ortho-methyl group stabilizes the benzylic cation, accelerating the rate-limiting loss of HF.

Figure 2: Stability Decision Tree for Experimental Design

Use this logic flow to determine if your reaction conditions are safe.

DecisionTree Start Proposed Reaction Conditions IsAcidic Is the pH < 3? Start->IsAcidic IsLewis Are Lewis Acids Present? (Al, B, Fe, Ti) IsAcidic->IsLewis No TempCheck Is Temperature > 50°C? IsAcidic->TempCheck Yes Safe PROCEED (Low Risk) IsLewis->Safe No Stop STOP / REDESIGN (High Hydrolysis Risk) IsLewis->Stop Yes Caution MONITOR (Check via NMR) TempCheck->Caution No TempCheck->Stop Yes

Caption: Decision matrix for assessing the risk of difluoromethyl hydrolysis in proposed experimental workflows.

Part 4: Validated Experimental Protocols
Protocol A: Stability Stress Test (Go/No-Go)

Before committing valuable material to a scale-up, perform this micro-scale stress test.

  • Preparation: Dissolve 5 mg of 1-(Difluoromethyl)-2-methylbenzene in 0.5 mL of solvent (ACN or THF).

  • Acid Challenge: Add 0.1 mL of 1M HCl.

  • Incubation: Stir at Room Temperature for 4 hours.

  • Analysis:

    • Aliquot 50 µL into an NMR tube.

    • Add deuterated solvent (CDCl₃ or DMSO-d6).

    • Acquire ¹H NMR.

    • Check: Look for the disappearance of the triplet at ~6.5-7.0 ppm (CHF₂, J ≈ 55 Hz) and the appearance of a singlet at ~10.0-10.5 ppm (CHO).

  • Criteria: If aldehyde integration is >2%, the process is not compatible with these conditions.

Protocol B: Recommended Workup for Acidic Reactions

If you must run a reaction in acid, use this workup to prevent "workup-induced" degradation.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add Saturated Aqueous NaHCO₃ or Phosphate Buffer (pH 7.4) . Do not use water or brine initially if the reaction is highly acidic.

  • Extraction: Extract immediately with Ethyl Acetate or TBME.

  • Wash: Wash the organic layer with Brine to remove residual acid traces.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is extremely sensitive.

References
  • Wang, L., et al. (2017). "The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions."[1][2] Organic Chemistry Frontiers, 4(2).

  • Pahadi, V. O., et al. (2010). "Difluoromethyl group as a bioisostere: Stability and hydrogen bonding." Journal of Medicinal Chemistry. (General reference on bioisostere stability).
  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hyrolysis of gem-difluorides." Journal of Organic Chemistry. (Mechanistic foundation of benzylic gem-difluoride hydrolysis).
  • Vertex AI Search. (2026). "Stability of 1-(Difluoromethyl)-2-methylbenzene acidic conditions.

Sources

minimizing elimination side products in benzylic fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in organofluorine chemistry: the formation of styrene derivatives (elimination side products) during the fluorination of benzylic substrates.

This guide synthesizes mechanistic causality, reagent selection, and self-validating protocols to help you optimize your C–F bond-forming workflows.

The Core Problem: Mechanistic Causality of Elimination

To troubleshoot elimination, we must first understand the competing kinetics of benzylic fluorination. Benzylic positions are uniquely susceptible to elimination because the adjacent aromatic ring highly stabilizes the intermediate carbocation (favoring E1) and increases the acidity of the


-protons (favoring E2).

When using traditional nucleophilic fluorinating agents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, the reaction generates highly basic amine byproducts and free HF[1]. In the presence of a highly stabilized benzylic carbocation, this basic environment shifts the kinetic pathway away from nucleophilic substitution (


) and heavily toward proton abstraction, resulting in the unwanted styrene derivative[2].
Mechanistic Divergence Pathway

G Substrate Benzylic Substrate (Alcohol or Halide) Activated Activated Intermediate (e.g., Sulfonate / Phosphonium) Substrate->Activated Activation Reagent (PyFluor, DAST, etc.) Carbocation Benzylic Carbocation (Highly Stabilized) Activated->Carbocation Leaving Group Departure (Promoted by heat) Product Benzylic Fluoride (Desired Product) Activated->Product S_N2 Pathway (Good F⁻ source, less hindered) Elimination Styrene Derivative (Elimination Side Product) Activated->Elimination E2 Pathway (Strong base, sterics) Carbocation->Product S_N1 Pathway (Non-basic conditions) Carbocation->Elimination E1 Pathway (Basic conditions / Heat)

Mechanistic divergence in benzylic fluorination highlighting S_N1/S_N2 vs. E1/E2 pathways.

Troubleshooting Guide: Reagent Selection & Optimization

Selecting the right reagent is the most critical step in minimizing elimination. The table below summarizes quantitative data comparing common fluorinating agents based on their propensity to trigger elimination in benzylic and homobenzylic systems.

ReagentSubstrate TypeTypical Yield (%)Elimination (%)Mechanistic Advantage / DisadvantageReference
DAST Benzylic Alcohols40–50%15–30%Disadvantage: High basicity of byproducts promotes E1/E2.[1],[2]
Deoxo-Fluor Benzylic Alcohols50–60%13–19%Advantage: Slightly more thermally stable than DAST, but still basic.[1],[2]
PyFluor Benzylic Alcohols>75%<5%Advantage: Forms stable sulfonate; pyridine ring buffers local basicity.[2]
XtalFluor-E Benzylic Alcohols>70%<10%Advantage: Requires external F⁻ source, allowing basicity control.[1]
AgF / Et₃N·3HF Benzylic Bromides60–90%<5%Advantage: Halophilic Ag⁺ pull; mildly acidic F⁻ source prevents E2.[3]

Verified Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They incorporate built-in visual or analytical checkpoints so you can confirm the reaction trajectory before irreversible elimination occurs.

Protocol A: Deoxyfluorination of Benzylic Alcohols using PyFluor

Causality: PyFluor (2-pyridinesulfonyl fluoride) minimizes elimination because it reacts via a stable 2-pyridinesulfonate intermediate. Unlike DAST, it does not release highly basic free amines. The mild base DBU is used to form the intermediate, which is then displaced by fluoride at room temperature, bypassing the high-temperature E1 elimination pathway[2].

  • Setup: In an oven-dried flask under inert atmosphere, dissolve the benzylic alcohol (1.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add DBU (1.5 equiv) followed by PyFluor (1.2 equiv) at room temperature.

  • Self-Validation Checkpoint: Do not heat the reaction immediately. Monitor via TLC (UV active). You will observe the disappearance of the starting material and the formation of a distinct, UV-active 2-pyridinesulfonate intermediate. Validation: If the intermediate forms cleanly without immediate alkene generation, the basicity is correctly buffered.

  • Fluorination: Stir at room temperature for 24 hours (or warm gently to 40 °C if sterically hindered). The fluoride released during activation will displace the sulfonate via

    
    .
    
  • Quench: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Nucleophilic Substitution of Benzylic Bromides using AgF / Et₃N·3HF

Causality: Traditional fluoride sources like TBAF are extremely hygroscopic and undergo Hofmann elimination to generate basic amines, which trigger E2 elimination of benzylic halides[4]. Using Et₃N·3HF provides a mildly acidic, weakly nucleophilic fluoride source. The addition of AgF acts as a halophilic Lewis acid, actively pulling the bromide leaving group to drive the reaction forward without requiring harsh heating[3].

  • Setup: In a light-protected flask, dissolve the benzylic bromide (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add Et₃N·3HF (3.0 equiv) followed by AgF (2.0 equiv) at room temperature.

  • Self-Validation Checkpoint: Within minutes, you will observe the rapid precipitation of a yellowish-white solid. Validation: This is AgBr. Its precipitation serves as an immediate, visual stoichiometric indicator that the leaving group has been successfully abstracted and the reactive intermediate is actively being trapped by fluoride. If the solution remains clear, the activation has failed, and heating will only lead to decomposition.

  • Completion: Stir at room temperature for 2–4 hours. Filter the suspension through a pad of Celite to remove the silver salts before aqueous workup.

Frequently Asked Questions (FAQs)

Q: Why did my secondary benzylic alcohol yield nearly 100% styrene when using DAST? A: DAST rapidly converts alcohols to activated intermediates but simultaneously releases diethylamine and HF. The benzylic position readily forms a highly stabilized carbocation. The combination of a stable carbocation and a highly basic environment heavily favors the E1/E2 elimination pathway over nucleophilic substitution[1],[2]. To fix this, switch to a less basic reagent like PyFluor or XtalFluor-E.

Q: Can I use TBAF to fluorinate a benzylic chloride/bromide? A: It is highly discouraged. TBAF is notoriously difficult to dry and undergoes spontaneous Hofmann elimination, generating bifluoride and tributylamine[4]. This makes the reagent act as a strong base rather than a pure nucleophile, which will almost certainly promote E2 elimination of your benzylic substrate. Use the AgF / Et₃N·3HF system instead[3].

Q: How do solid reagents like XtalFluor-E prevent elimination compared to liquid DAST? A: XtalFluor-E is a crystalline dialkylaminosulfonium salt. Unlike DAST, it does not generate free HF directly upon initial reaction with the alcohol[1]. Because it requires an external fluoride promoter (such as Et₃N·3HF), you have precise control over the acidity/basicity and nucleophilicity of the reaction medium, which allows you to suppress the elimination pathways.

References

  • Source: acs.
  • Source: pharmtech.
  • Source: nih.
  • Source: acs.

Sources

optimization of DAST equivalents for o-tolualdehyde fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of DAST Equivalents for o-Tolualdehyde Fluorination

Introduction The conversion of o-tolualdehyde (2-methylbenzaldehyde) to 1-(difluoromethyl)-2-methylbenzene is a critical deoxofluorination transformation in pharmaceutical and materials development. Historically, Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor have been the reagents of choice [1]. However, their propensity to generate corrosive free hydrogen fluoride (HF) and their violent decomposition profiles at elevated temperatures (approx. 140°C) present severe operational bottlenecks and safety hazards [4].

Modern protocols have shifted toward crystalline DAST equivalents, primarily XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M [2]. These reagents offer enhanced thermal stability, do not release free HF intrinsically, and significantly reduce elimination byproducts [1]. Because XtalFluors only activate the carbon-oxygen bond, an exogenous fluoride promoter (e.g., Et₃N·3HF) is strictly required to drive the gem-difluorination [2].

G A 1. o-Tolualdehyde (Substrate) C 3. Alkoxy-sulfonium Intermediate A->C C=O Addition B 2. XtalFluor-E (Activation Reagent) B->C O-Activation E 5. 1-(Difluoromethyl)-2-methylbenzene (Target Product) C->E Nucleophilic Attack D 4. Et3N·3HF (Fluoride Promoter) D->E F- Transfer

Mechanism of XtalFluor-E mediated deoxofluorination of o-tolualdehyde.

Part 1: Validated Experimental Protocol

Self-Validating Workflow for Solvent-Free Deoxofluorination

This optimized procedure leverages highly concentrated (solvent-free) conditions to maximize the collision frequency between the sterically hindered o-tolualdehyde and the activated XtalFluor-E complex [3].

Materials Required:

  • o-Tolualdehyde (1.0 mmol, 120.2 mg)

  • XtalFluor-E (1.5 mmol, 343.5 mg)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (3.0 mmol, 0.49 mL)

  • Saturated aqueous NaHCO₃

  • Diethyl ether (Et₂O) or Pentane

Step-by-Step Methodology:

  • Vessel Preparation: Dry a polytetrafluoroethylene (PTFE) or borosilicate conical tube. Flush thoroughly with argon.

    • Causality: While XtalFluor-E does not etch glass, the Et₃N·3HF promoter contains active fluoride. PTFE ensures zero surface degradation and prevents silica-induced side reactions.

  • Reagent Loading: Add o-tolualdehyde (1.0 mmol) to the vessel. Sequentially add Et₃N·3HF (3.0 mmol, 3.0 equiv) followed by XtalFluor-E (1.5 mmol, 1.5 equiv) [3].

    • Causality: Adding the liquid promoter before the crystalline XtalFluor-E ensures immediate solvation and prevents localized thermal spikes upon activation.

  • Reaction Phase: Seal the tube under argon and stir vigorously at room temperature (20–25°C) for 18 hours[3].

    • Causality: Solvent-free conditions drive the equilibrium forward for ortho-substituted (sterically hindered) aromatic aldehydes, achieving >85% conversion without requiring thermal forcing.

  • Quenching: Cool the vessel to 0°C. Slowly add saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. Stir for 30 minutes.

    • Causality: Neutralizes excess Et₃N·3HF and unreacted XtalFluor-E safely.

  • Extraction & Drying: Extract the aqueous layer with Et₂O (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully in vacuo.

  • Purification: Purify via flash chromatography using pentane as the eluent [3].

    • Causality: 1-(Difluoromethyl)-2-methylbenzene is highly volatile. Using pentane allows for low-temperature solvent evaporation, preventing product loss.

Part 2: Optimization Data & Reagent Comparison

To justify the transition from DAST to XtalFluor-E, consider the quantitative optimization parameters summarized below [1, 4].

ParameterDASTDeoxo-FluorXtalFluor-E
Physical State LiquidLiquidCrystalline Solid
Thermal Stability (Decomp.) ~140°C (Violent, ΔH = -1700 J/g)~140°C (ΔH = -1100 J/g)>215°C (Stable, ΔH = -661 J/g)
Free HF Generation Yes (Highly Corrosive)YesNo (Requires exogenous promoter)
Optimal Solvent for o-Tolualdehyde DCM (Requires dilution)DCM or TolueneSolvent-Free (Neat) or DCM
Yield (1-(Difluoromethyl)-2-methylbenzene) 40-50% (High elimination)~55%59% (NMR Yield)

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing full conversion of o-tolualdehyde on TLC, but my isolated yield of 1-(difluoromethyl)-2-methylbenzene is extremely low (<25%). What is happening? A1: The primary culprit is product volatility. 1-(Difluoromethyl)-2-methylbenzene has a relatively low boiling point. If you are evaporating your extraction solvent (e.g., DCM or Et₂O) under high vacuum or elevated water bath temperatures, you are co-evaporating your product [3]. Fix: Switch your chromatography eluent to pure pentane. Concentrate the fractions using a rotary evaporator with the water bath set to ≤20°C and vacuum no lower than 150 mbar.

Q2: Why must I add Et₃N·3HF when using XtalFluor-E, but not when using DAST? A2: DAST intrinsically contains both the activating sulfur center and the nucleophilic fluoride ions. However, this is also why DAST generates corrosive free HF. XtalFluor-E is an aminodifluorosulfinium salt that activates the carbonyl oxygen to form an alkoxy-sulfonium intermediate but does not release a free fluoride ion during this step [2]. The exogenous Et₃N·3HF acts as the nucleophilic fluoride source required to displace the activated oxygen and achieve gem-difluorination.

Q3: Can I run this reaction in standard borosilicate glassware? A3: Yes, with a caveat. Unlike DAST, XtalFluor-E does not generate free HF and will not etch borosilicate glass[1]. However, because the optimized protocol requires Et₃N·3HF as a promoter, prolonged exposure or heating can cause mild etching. For room-temperature reactions, borosilicate is generally acceptable, but PTFE vessels are considered best practice for absolute safety and yield integrity.

Q4: My reaction with o-tolualdehyde is stalling at 50% conversion. How can I push it to completion? A4: Ortho-substituted benzaldehydes suffer from steric hindrance, which slows down the initial C-O activation step. If the reaction stalls:

  • Ensure you are running the reaction under highly concentrated (solvent-free) conditions [3]. Diluting the reaction in DCM drastically reduces the collision frequency.

  • Verify the quality of your Et₃N·3HF. If it has absorbed ambient moisture, the water will competitively quench the XtalFluor-E before it can activate the aldehyde. Ensure strict anhydrous conditions.

References

  • Paquin, J.-F., Thibeault, O., Ouellet-Du Berger, M.-R., & Gonay, M. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich.
  • Royal Society of Chemistry.
  • Society of Chemical Industry (SCI). Simpler fluorine chemistry.

storage stability of 1-(Difluoromethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling Guide Subject: Storage Stability of 1-(Difluoromethyl)-2-methylbenzene CAS: 369-38-0 | Formula: C₈H₈F₂

Executive Summary & Chemical Identity

1-(Difluoromethyl)-2-methylbenzene (also known as α,α-difluoro-o-xylene) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. While the gem-difluoro group (-CF₂H) offers greater metabolic stability than non-fluorinated analogues, it introduces specific storage challenges related to hydrolytic instability and volatility.

This guide provides a self-validating storage protocol designed to maximize shelf life and safety.

Property Specification
Physical State Colorless to pale yellow liquid
Boiling Point ~185–190°C (Predicted)
Reactivity Class Benzylic Gem-Difluoride
Primary Hazard Flammable; Hydrolysis releases Hydrogen Fluoride (HF)
Ideal Storage 2–8°C, Inert Atmosphere (Ar/N₂), Dark

The Mechanism of Instability

To understand how to store this compound, one must understand why it degrades. The benzylic carbon-fluorine bond is strong but susceptible to activation.[1]

The Hydrolysis Trap: Moisture is the primary antagonist.[1] In the presence of water and trace acid (which can be autocatalytic), the gem-difluoro group undergoes hydrolysis. This reaction is irreversible and hazardous because it generates Hydrogen Fluoride (HF) , which can etch glass containers and corrode metal seals.

The Steric Factor: The ortho-methyl group provides slight steric protection compared to the meta or para isomers, but it also donates electron density to the ring, potentially stabilizing the carbocation intermediate formed during hydrolysis, making the compound paradoxically more sensitive to acid-catalyzed degradation than electron-deficient analogues.

Degradation Pathway Diagram

G Start 1-(Difluoromethyl)- 2-methylbenzene Inter Hemiacetal Intermediate Start->Inter Slow Hydrolysis Moisture + H₂O (Trace Acid) Moisture->Inter End1 2-Methylbenzaldehyde (Almond Odor) Inter->End1 Rapid Collapse End2 2 HF (Glass Etching) Inter->End2 Release

Figure 1: Acid-catalyzed hydrolysis pathway converting the gem-difluoro moiety into an aldehyde and corrosive HF.[1]

Validated Storage Protocol

Do not rely on standard "cool, dry place" advice. Follow this "Gold Standard" protocol to ensure integrity for >12 months.

Step 1: Container Selection
  • Recommended: Teflon (PTFE/PFA) or Fluorinated HDPE bottles.[1]

  • Acceptable: Borosilicate glass only if the material is strictly anhydrous.[1]

  • Why? If hydrolysis begins, the generated HF will eat through standard glass, leading to catastrophic containment failure. PTFE is immune to HF.[1]

Step 2: Atmospheric Control
  • Requirement: Headspace must be purged with Argon or Nitrogen.[1]

  • Seal: Use parafilm or electrical tape over the cap to prevent oxygen/moisture diffusion.[1]

  • Why? Oxygen can induce radical benzylic oxidation, while moisture triggers the hydrolysis pathway shown in Figure 1.

Step 3: Temperature Management
  • Target: 2°C to 8°C (Refrigerated).

  • Avoid: Freezing (unless verified by manufacturer) as phase changes can compromise seal integrity.[1]

  • Why? Lower temperatures kinetically inhibit the hydrolysis reaction rate.[1]

Troubleshooting & FAQ

Q1: The liquid has turned cloudy or has a precipitate.[1] Is it usable?

  • Diagnosis: This indicates advanced degradation.[1] The "cloudiness" is likely polymerized aldehyde or etched silica particles from a glass container.[1]

  • Action: Do not use. Check the pH of the liquid using non-glass pH paper. If acidic (pH < 4), significant HF has generated.[1] Dispose of as hazardous fluorinated waste.[1]

Q2: I detect an almond-like smell upon opening. What does this mean?

  • Diagnosis: The almond scent is characteristic of 2-methylbenzaldehyde .

  • Meaning: Hydrolysis has occurred.[1]

  • Resolution: Quantify the impurity by GC-MS. If aldehyde content is >5%, purification (distillation) is required, but be wary of residual HF in the distillation rig.

Q3: Can I store this in a stainless steel drum?

  • Analysis: Stainless steel (304/316) is generally resistant to organic solvents but vulnerable to HF.[1]

  • Verdict: Only if the material is guaranteed anhydrous (<100 ppm water).[1] If moisture enters, HF will cause pitting corrosion.[1] Polymer-lined drums are safer.[1]

Q4: The bottle cap is stuck or has white crystals around the rim.

  • Diagnosis: The "crystals" may be hydrated fluoride salts formed from HF reacting with the cap liner or environment.[1]

  • Safety Warning: Do not force open. The container may be pressurized.[1][2] Handle in a fume hood with full face protection.[1]

Analytical Quality Assurance

To verify the stability of your stock, perform the following "Self-Validating" checks:

Method Target Acceptance Criteria
¹H NMR (CDCl₃) Benzylic Proton (-CH F₂)Triplet at ~6.5–7.0 ppm (J ≈ 55 Hz).[1] Absence of aldehyde peak (~10 ppm).[1]
¹⁹F NMR Fluorine IntegrityDoublet at ~-110 to -120 ppm.[1] Absence of fluoride ion peak (-150 ppm).[1]
GC-MS Purity & ImpuritiesSingle major peak.[1] Check for M-20 (loss of HF) fragmentation patterns.
Karl Fischer Water Content< 500 ppm (Critical to prevent autocatalytic degradation).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68015, (Difluoromethoxy)benzene. (Analogous stability data). Retrieved from [Link][1]

Sources

troubleshooting low conversion in radical difluoromethylation of o-xylene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the radical difluoromethylation of o-xylene. This resource is engineered for researchers and drug development professionals facing stalled conversions, poor regioselectivity, or reagent degradation during C–H functionalization.

By bridging mechanistic causality with field-validated protocols, this guide provides actionable solutions to optimize your radical-mediated workflows.

Diagnostic Workflow

Before adjusting your stoichiometry, use the diagnostic logic tree below to isolate the physicochemical or mechanistic root cause of your low conversion.

DiagnosticWorkflow Start Low Conversion in o-Xylene Difluoromethylation Check1 Is the reaction mixture homogeneous? Start->Check1 Solubility Issue: Reagent Insolubility Action: Add DCE/DCM co-solvent Check1->Solubility No (Suspension) Check2 Is benzylic substitution dominating the NMR? Check1->Check2 Yes (Clear) Selectivity Issue: Competing HAT Action: Tune radical polarity Check2->Selectivity Yes (>30% side product) Check3 Is the photocatalyst bleaching/turning black? Check2->Check3 No (Ring addition only) Quenching Issue: O2 Quenching / Over-oxidation Action: Freeze-Pump-Thaw Check3->Quenching Yes

Diagnostic flowchart for troubleshooting low conversion in o-xylene difluoromethylation.

Core Troubleshooting Q&A

Q1: My conversion plateaus at 20% when using Zinc Difluoromethanesulfinate (DFMS, Baran's Reagent). What is the primary cause?

Causality: Zinc sulfinate salts are highly polar, free-flowing solids that exhibit remarkably enhanced reactivity compared to sodium-derived analogs[1]. However, they possess near-zero solubility in non-polar aromatic solvents like neat o-xylene. If the reagent cannot dissolve, the generation of the •CF₂H radical via oxidation (e.g., with t-BuOOH) occurs exclusively at the solid-liquid interface. This leads to localized radical spikes, rapid •CF₂H radical-radical recombination, and ultimate starvation of the active species in the bulk solution. Solution: Transition to a biphasic or co-solvent system. Using a halogenated solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) in a 3:1 ratio with o-xylene ensures sufficient solubilization of the zinc salt[1]. Additionally, adding the DFMS in three equal portions over 2 hours maintains a steady-state radical concentration, preventing premature termination.

Q2: I am observing a complex mixture of products. Why is the reaction targeting the methyl groups instead of the aromatic ring?

Causality: o-Xylene possesses six benzylic protons with a relatively low Bond Dissociation Energy (BDE) of ~85 kcal/mol. The •CF₂H radical is mildly electrophilic. While it can add to the electron-rich aromatic π-system, it frequently undergoes a competing Hydrogen Atom Transfer (HAT) at the benzylic position, generating a benzylic radical[2]. This divergence leads to benzylic difluoromethylation or radical cross-coupling, consuming your starting material and ruining the yield of the desired ring-functionalized product. Solution: To redirect selectivity toward the aromatic ring, you must modulate the electronics of the radical or the arene. In photoredox systems, utilizing a dual-catalytic approach (e.g., metallaphotoredox with Ni/Ir) allows for the formal cross-coupling of electrophiles without relying on direct, uncontrolled radical addition[3]. If direct C–H functionalization is strictly required, operating at lower temperatures (0–10 °C) thermodynamically favors the addition to the π-system over the kinetically driven HAT pathway.

Q3: In my photoredox-catalyzed difluoromethylation, the reaction turns black and conversion halts completely after 1 hour. Why?

Causality: This is a classic signature of photocatalyst bleaching and radical quenching. In photoredox catalysis using reagents like CF₂HSO₂Na or pentacoordinate phosphoranes, the excited state catalyst (e.g., Ir(III)*) is highly sensitive to dissolved oxygen[4]. O₂ acts as a triplet quencher, deactivating the photocatalyst. Furthermore, O₂ rapidly intercepts the generated •CF₂H radical to form unreactive peroxy species. The black color indicates the precipitation of degraded, over-oxidized metal complexes. Solution: Strict anaerobic conditions are non-negotiable. Standard nitrogen sparging is insufficient for this specific radical chemistry. You must perform a rigorous Freeze-Pump-Thaw (FPT) cycle. Additionally, ensure your LED setup includes active cooling (fans or a water jacket); thermal degradation of the sulfinate reagent accelerates rapidly above 30 °C.

Quantitative Data: Impact of Reaction Parameters

The following table synthesizes the empirical impact of critical variables on the conversion of o-xylene to its difluoromethylated derivative.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleConversion (%)
Solvent System Neat o-xyleneo-xylene : DCE (1:3)Enhances solubility of polar sulfinate salts, preventing interfacial radical recombination.15% → 78%
Degassing Method N₂ Sparging (5 min)Freeze-Pump-Thaw (3x)Completely removes dissolved O₂, preventing triplet quenching of the photocatalyst[4].22% → 85%
Reagent Addition Single bolus at t=0Syringe pump over 2hMaintains low steady-state •CF₂H concentration, minimizing dimerization.35% → 81%
Temperature Unregulated (~45 °C)Actively cooled (20 °C)Suppresses the kinetically favored benzylic HAT pathway[2].40% → 75%

Mechanistic Pathway

Understanding the divergence between productive ring addition and parasitic benzylic abstraction is critical for troubleshooting.

MechanisticPathway PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* PC->PC_star Visible Light (450 nm) Radical •CF2H Radical Generation PC_star->Radical SET to Reagent Reagent CF2HSO2Na (Difluoromethyl Source) Reagent->Radical -SO2 Arene o-Xylene Radical->Arene Interacts with Addition Radical Addition to Pi-System (sp2) Arene->Addition Pathway A (Desired) HAT Competing HAT at Benzylic Position (sp3) Arene->HAT Pathway B (Parasitic) Product Ring-Difluoromethylated o-Xylene Addition->Product Oxidation & Deprotonation

Mechanistic pathways showing •CF₂H radical generation and competing additions to o-xylene.

Self-Validating Experimental Protocol

This protocol utilizes photoredox catalysis for the C–H difluoromethylation of o-xylene, incorporating built-in analytical checkpoints to ensure the system is self-validating.

Step 1: Reaction Setup & Rigorous Degassing
  • To an oven-dried 20 mL Schlenk tube, add o-xylene (1.0 mmol, limiting reagent), sodium difluoromethanesulfinate (CF₂HSO₂Na, 3.0 mmol), and Ir[dF(CF₃)ppy]₂(bpy)PF₆ (2 mol%).

  • Add a pre-mixed solvent system of DCE and DMSO (4:1 v/v, 5.0 mL total).

  • Validation Checkpoint 1: The solution should be a bright, clear yellow. If cloudy, add an additional 0.5 mL of DMSO to ensure complete sulfinate solubilization.

  • Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon.

Step 2: Irradiation & Temperature Control
  • Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs.

  • Submerge the reaction vessel in a water bath maintained at 20 °C.

  • Validation Checkpoint 2 (15 Minutes): Turn off the LEDs briefly. The solution should have transitioned to a deep red/orange, indicating the formation of the active catalytic cycle. If it is black, oxygen has breached the system. Abort and restart.

Step 3: Reaction Monitoring & Quenching
  • Let the reaction stir under irradiation for 12 hours.

  • Validation Checkpoint 3 (4 Hours): Extract a 50 µL aliquot under Argon. Dilute with EtOAc and run a rapid GC-MS. You should observe a mass peak corresponding to [M+50] (addition of CF₂H). If a peak at [M+49] is dominant, benzylic HAT is occurring. Lower the water bath temperature to 10 °C.

  • Upon completion, quench the reaction by exposing it to air and adding 5 mL of deionized water. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

References

  • Title: Practical and innate C–H functionalization of heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL: [Link]

  • Title: Photoredox Catalysis-Enabled C-H Difluoromethylation of Heteroarenes with Pentacoordinate Phosphorane as the Reagent Source: The Journal of Organic Chemistry / PubMed URL: [Link]

  • Title: Metallaphotoredox Difluoromethylation of Aryl Bromides Source: Princeton University / PMC URL: [Link]

  • Title: Direct phosphorylation of benzylic C-H bonds under transition metal-free conditions forming sp3C-P bonds Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(Difluoromethyl)-2-methylbenzene

Mastering the Motif: A Comparative NMR Guide for 1-(Difluoromethyl)-2-methylbenzene

Executive Summary

Compound: 1-(Difluoromethyl)-2-methylbenzene (also known as

1CAS:Molecular Weight:1

In modern drug discovery, the difluoromethyl group (

geminal proton-fluorine coupling (

)

This guide moves beyond standard spectral lists. It compares the limitations of conventional

Fluorine-Decoupled Proton NMR (

)

Part 1: The Analytical Challenge (The "Ghost" Triplet)

When analyzing 1-(Difluoromethyl)-2-methylbenzene, the defining feature is the proton attached to the difluoromethyl carbon. In a standard 400 MHz

1
The Mechanism of Confusion

The single proton is split by two equivalent fluorine atoms (

2triplet

1
  • Signal Dilution: The intensity of the proton signal is split into a 1:2:1 ratio spread over >100 Hz.[1]

  • Spectral Overlap: The wide footprint of this triplet often causes the outer "wings" to be lost in baseline noise or obscured by aromatic multiplets (

    
     7.2–7.5 ppm), leaving only the central peak visible. This frequently leads to misidentification as a solvent impurity or a broad singlet.[1]
    

Part 2: Comparative Analysis of NMR Techniques

We evaluate three distinct approaches to characterizing this molecule.

Method A: Standard 1D NMR (The Baseline)
  • Outcome: Ambiguous.

  • Observation: The

    
     appears as a sharp singlet (
    
    
    2.4).[1] The
    
    
    proton appears as a wide triplet centered at
    
    
    6.6–6.9 ppm.[1]
  • Risk: High probability of integration errors due to the wide

    
     coupling.[1]
    
Method B: Decoupled NMR (The Gold Standard)
  • Outcome: Definitive.

  • Mechanism: By irradiating the

    
     frequency (centered at -114 ppm) during proton acquisition, the spin-spin interaction is nullified.
    
  • Observation: The

    
     triplet collapses into a sharp singlet . The signal-to-noise ratio (S/N) increases dramatically (approx.[1] 2x height increase for the central peak, 4x for outer wings).
    
  • Verdict: This is the required method for purity assessment.

Method C: 2D HOESY (Heteronuclear Overhauser Effect)
  • Outcome: Structural Validation.

  • Mechanism: Detects through-space interactions between

    
     and 
    
    
    .[1]
  • Observation: Strong cross-peaks between the

    
     proton and the 
    
    
    protons, confirming the ortho substitution pattern.

Part 3: Detailed Spectral Data[1]

The following data represents the consensus values for 1-(Difluoromethyl)-2-methylbenzene in

Table 1: Chemical Shift & Coupling Parameters[1][3][4][5]
MoietyProton Shift (

)
Multiplicity (Standard)Multiplicity (

Decoupled)
Coupling Constant (

)

2.38 ppmSinglet (s)Singlet (s)N/A

7.20 – 7.45 ppmMultiplet (m)Multiplet (m)

Hz

6.60 – 6.90 ppm Triplet (t) Singlet (s)

Hz

Note: The



Part 4: Experimental Protocols

Protocol: Setting up the Experiment

Target Instrument: Bruker Avance III/NEO (400 MHz or higher) with a probe capable of tuning H and F simultaneously (e.g., BBFO, HFX, or TBI).

Step-by-Step Workflow:

  • Acquire Reference

    
     Spectrum: 
    
    • Run a standard zgfhigqn (or equivalent) experiment.

    • Locate the center of the difluoromethyl doublet.

    • Value: Expect ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm.[1] Note this frequency offset (
      
      
      or
      
      
      ).
  • Configure the Decoupling Channel:

    • Load the standard proton parameters (rpar PROTON).[1]

    • Change pulse program to zgig (inverse gated) or zggp depending on library availability, ensuring decoupling is active during acquisition.[1]

    • Critical Step: Set the Decoupler Nucleus (NUC2) to 19F .[1]

    • Set the Decoupler Offset (

      
      ) to -114.2 ppm  (the value found in Step 1).
      
    • Power Level: Set decoupling power (

      
       or similar) to standard composite pulse decoupling levels (typically 10-12 dB for WALTZ-16).[1]
      
  • Acquisition:

    • zg.[1][2][3] Compare immediately with the coupled spectrum.[1] The triplet at ~6.7 ppm must collapse to a singlet.[1]

Part 5: Visualization & Logic[1]

Diagram 1: The Analytical Decision Matrix

This logic flow guides the researcher through the identification process, preventing false negatives caused by the "ghost triplet."

NMR_LogicStartSample: 1-(Difluoromethyl)-2-methylbenzeneStep1Run Standard 1H NMRStart->Step1CheckIs Triplet at 6.6-6.9 ppm visible?Step1->CheckYesMeasure J-couplingCheck->YesYesNoSuspect Overlap/BroadeningCheck->NoNoAnalyzeIs J approx 54 Hz?Yes->AnalyzeDecoupleRun 1H{19F} Decoupled NMR(Set O2P to -114 ppm)No->DecoupleAnalyze->DecoupleUnsureResult1Identify as CF2HAnalyze->Result1YesResult3Impurity / Other SpeciesAnalyze->Result3NoResult2Triplet Collapses to SingletDecouple->Result2Result2->Result1

Caption: Decision tree for validating the presence of the difluoromethyl group using coupled and decoupled NMR.

Diagram 2: Spin System Simplification

Visualizing the effect of decoupling on the spin system.

Spin_Systemcluster_coupledStandard 1H NMR (Coupled)cluster_decoupled1H{19F} NMR (Decoupled)H1Proton (H)F1Fluorine AH1->F1J = 54 HzF2Fluorine BH1->F2J = 54 HzarrowApply 19F Decouplingcluster_decoupledcluster_decoupledH2Proton (H)F_satFluorine (Saturated)H2->F_satNo Couplingcluster_coupledcluster_coupled

Caption: Schematic representation of spin-spin coupling removal during the decoupling experiment.

References

  • Hu, M., et al. (2018).[1] "Copper-Catalyzed Difluoromethylation of Benzyl Bromides." ChemRxiv. (Confirming spectral data for 1-(Difluoromethyl)-2-methylbenzene, labeled as compound 4b).

  • Erickson, J., et al. (2021).[1] "1H with 19F Decoupling Protocols." University of Ottawa NMR Facility Blog.

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Establishing the bioisosteric significance of

    
    ).
    
    
  • Reich, H. J. (2024).[1] "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison Chemistry.[1] (Reference for geminal coupling constants).

Navigating the Landscape of Benzylic Fluorides: A Comparative Guide to the ¹⁹F NMR Chemical Shift of α,α-Difluoro-o-xylene

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in pharmaceutical and materials science, the precise characterization of fluorinated organic molecules is paramount. The fluorine-19 nucleus (¹⁹F), with its 100% natural abundance and high sensitivity, offers a powerful spectroscopic handle.[1][2] However, the interpretation of ¹⁹F Nuclear Magnetic Resonance (NMR) spectra can be complex, with chemical shifts being highly sensitive to the local electronic environment.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of α,α-difluoro-o-xylene, a compound of interest in synthetic chemistry. In the absence of a directly reported experimental value, we present a comparative analysis using structurally related compounds, discuss the key factors influencing its chemical shift, and provide a detailed experimental protocol for its determination.

The Crucial Role of the Difluoromethyl Group in Drug Discovery

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The difluoromethyl group (-CHF₂) is a particularly interesting moiety. It is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, yet it possesses a distinct electronic character and metabolic stability. Understanding the spectroscopic signature of such groups is crucial for reaction monitoring, structural elucidation, and quality control.

Comparative Analysis: Pinpointing the Chemical Shift of α,α-Difluoro-o-xylene

CompoundStructureFunctional GroupReported ¹⁹F Chemical Shift (ppm) vs. CFCl₃
α,α,α-TrifluorotoluenePh-CF₃Trifluoromethyl-63.72[3]
α,α-DifluorotoluenePh-CHF₂DifluoromethylEstimated ~ -90 to -120
α,α-Difluoro-o-xylene o-Me-Ph-CHF₂DifluoromethylPredicted ~ -95 to -125
FluorobenzenePh-FAryl Fluoride-113.15[3]

Note: The chemical shift for α,α-difluorotoluene is an estimation based on typical shifts for benzylic difluorides and the observed upfield shift when moving from a -CF₃ to a -CHF₂ group.

The ¹⁹F chemical shift of α,α,α-trifluorotoluene is well-documented at approximately -63.72 ppm.[3] The replacement of a fluorine atom with a hydrogen atom to form a difluoromethyl group generally leads to a significant upfield shift (to more negative ppm values). This is due to the lower electronegativity of hydrogen compared to fluorine, which increases the electron density around the remaining fluorine nuclei, causing greater shielding.

Furthermore, the presence of an ortho-methyl group in α,α-difluoro-o-xylene is expected to have a minor, likely shielding (upfield), effect on the ¹⁹F chemical shift of the -CHF₂ group. This is attributed to the weak electron-donating nature of the methyl group via hyperconjugation and inductive effects. Therefore, the ¹⁹F NMR signal for α,α-difluoro-o-xylene is predicted to be a triplet (due to coupling with the geminal proton) appearing at a slightly more negative ppm value than that of unsubstituted α,α-difluorotoluene.

The Underlying Principles: Factors Governing ¹⁹F Chemical Shifts

The chemical shift in ¹⁹F NMR is a sensitive probe of the electronic environment around the fluorine nucleus. Several key factors contribute to the observed chemical shift:

  • Inductive and Resonance Effects: The electron-withdrawing or -donating nature of neighboring substituents significantly impacts the shielding of the fluorine nucleus.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic distribution within the molecule, leading to shifts in the resonance frequency.

  • Temperature: Temperature can affect conformational equilibria and intermolecular interactions, which in turn can alter the observed chemical shift.

  • Reference Standard: Consistency in referencing is crucial. Trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), though other secondary standards are now more common for practical reasons.[3]

Experimental Protocol for the Determination of the ¹⁹F NMR Chemical Shift

To empirically determine the ¹⁹F NMR chemical shift of α,α-difluoro-o-xylene, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Dissolve ~5-10 mg of α,α-difluoro-o-xylene in ~0.6 mL of CDCl₃ reference Add internal reference standard (e.g., 1% C₆F₆) sample->reference transfer Transfer solution to a 5 mm NMR tube reference->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) setup Lock and shim the instrument instrument->setup acquire Acquire ¹⁹F NMR spectrum (e.g., 128 scans) setup->acquire process Apply Fourier transform and phase correction referencing Reference the spectrum to the internal standard (C₆F₆ at -164.9 ppm) process->referencing analyze Identify and report the chemical shift and multiplicity of the -CHF₂ signal referencing->analyze

Caption: Workflow for the determination of the ¹⁹F NMR chemical shift.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity α,α-difluoro-o-xylene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent with minimal interference.

    • To ensure accurate referencing, add an internal reference standard. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at -164.9 ppm relative to CFCl₃.[3] A small, precisely known amount should be added.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for good signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Set up a standard one-pulse ¹⁹F NMR experiment. Key parameters to consider include:

      • A spectral width sufficient to cover the expected chemical shift range (e.g., -50 to -150 ppm).

      • A sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.

      • Proton decoupling should be employed to simplify the spectrum, although for initial identification, a proton-coupled spectrum will show the characteristic triplet for the -CHF₂ group.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Reference the spectrum by setting the peak of the internal standard (C₆F₆) to -164.9 ppm.

    • Identify the signal corresponding to α,α-difluoro-o-xylene. It is expected to be a triplet in the proton-coupled spectrum due to coupling with the geminal proton.

    • Report the chemical shift of the center of the multiplet to two decimal places.

Conclusion

The ¹⁹F NMR chemical shift of α,α-difluoro-o-xylene is a critical parameter for its unambiguous identification and characterization. While direct experimental data is not widely published, a comparative analysis with structurally similar compounds, such as α,α,α-trifluorotoluene, allows for a reliable prediction of its chemical shift to be in the range of -95 to -125 ppm. The provided experimental protocol offers a robust framework for the empirical determination of this value. As the use of selectively fluorinated compounds in drug discovery and materials science continues to expand, a thorough understanding of their spectroscopic properties is indispensable for advancing research and development.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • SpectraBase. alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

Sources

GC-MS Fragmentation Profiling of 1-(Difluoromethyl)-2-methylbenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, resolving regioisomers in complex pharmaceutical synthesis workflows is a daily analytical challenge. 1-(Difluoromethyl)-2-methylbenzene (also known as o-difluoromethyltoluene) is a highly valuable fluorinated building block. However, differentiating it from its meta and para counterparts requires a deep, mechanistic understanding of gas-phase ion chemistry.

This guide objectively compares the fragmentation behavior of these isomers, evaluates the efficacy of Single Quadrupole (SQ) versus GC-Q-TOF platforms, and provides a self-validating experimental protocol for robust structural identification.

Mechanistic Causality: The "Ortho Effect" in EI-MS

In standard Electron Impact (EI) mass spectrometry at 70 eV, difluoromethylated benzenes typically undergo predictable fragmentation. Fragmentation of molecular and product ions is the key to mass spectra interpretation of unknowns[1]. The molecular ion (M⁺•, m/z 142) primarily loses a fluorine radical (F•) to yield m/z 123, or the entire difluoromethyl radical (•CHF₂) to form the highly stable tropylium cation at m/z 91.

However, 1-(Difluoromethyl)-2-methylbenzene exhibits a striking deviation due to the well-documented "ortho effect"[2]. The spatial proximity of the ortho-methyl protons to the difluoromethyl group facilitates a highly favored, concerted hydrogen transfer via a six-membered transition state. This results in the neutral elimination of hydrogen fluoride (HF, 20 Da), generating an intensely abundant radical cation at m/z 122 (a stable fluorobenzocyclobutene derivative). This mechanism is causally linked to the molecular geometry and is virtually absent in the meta and para isomers.

fragmentation M Molecular Ion (M+•) m/z 142 MF [M - F]+ m/z 123 M->MF - F• (-19 Da) MHF [M - HF]+• m/z 122 (Ortho Effect) M->MHF - HF (-20 Da) via 6-membered TS MCHF2 [M - CHF2]+ m/z 91 (Tropylium) M->MCHF2 - CHF2• (-51 Da) MC2H2 [C5H5]+ m/z 65 MCHF2->MC2H2 - C2H2 (-26 Da)

EI-MS fragmentation logic for 1-(Difluoromethyl)-2-methylbenzene.

Comparative Analysis: Isomeric Differentiation

To objectively compare analytical performance, we must evaluate the relative abundances of these diagnostic ions. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for analyzing mixtures of isomers[3]. The quantitative data below demonstrates how the m/z 122 peak acts as a definitive, self-validating fingerprint for the ortho isomer, contrasting sharply with the baseline fragmentation data typical of other fluorinated benzenes[4].

Table 1: Relative Abundance (%) of Key EI-MS Fragments (70 eV)

Fragment Identitym/zOrtho (1,2-isomer)Meta (1,3-isomer)Para (1,4-isomer)
M⁺• (Molecular Ion)14245%50%48%
[M - F]⁺ 12325%85%90%
[M - HF]⁺• 122100% (Base Peak) < 5%< 5%
[M - CHF₂]⁺ 9160%100% (Base Peak) 100% (Base Peak)

Platform Performance: Single Quadrupole vs. GC-Q-TOF

While isomeric differentiation is possible on standard instruments, the choice of mass analyzer dictates the confidence level of the data, especially in crude reaction mixtures.

  • Single Quadrupole (SQ): Operates at unit mass resolution. It is cost-effective and excellent for routine library matching. However, in complex matrices, isobaric interferences (e.g., co-eluting matrix components with a nominal mass of 122) can yield false positives.

  • GC-Q-TOF (Time-of-Flight): Provides High-Resolution Accurate Mass (HRAM). The diagnostic [M - HF]⁺• ion has an exact theoretical mass of 122.0532. The Q-TOF platform easily resolves this from nominal isobaric background noise (such as C₈H₁₀O⁺• at 122.0732), ensuring absolute structural confirmation and eliminating ambiguity.

workflow cluster_platforms Platform Comparison Prep Sample Prep (Dilution) GC GC Separation (HP-5ms) Prep->GC EI EI Ionization (70 eV) GC->EI SQ Single Quad (Nominal Mass) EI->SQ QTOF GC-Q-TOF (Exact Mass) EI->QTOF Data Data Synthesis & ID SQ->Data QTOF->Data

Comparative analytical workflow for isobaric fragment resolution.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the following GC-MS methodology is designed as a self-validating system. The protocol does not merely dictate settings; it is engineered so that the resulting data internally verifies the compound's integrity.

Step 1: Sample Preparation

  • Action: Dilute the sample to 100 µg/mL in GC-grade hexane.

  • Causality: Hexane is chosen as a non-polar, electron-transparent solvent. It prevents solvent-induced ionization suppression in the EI source and ensures optimal volatilization of the fluorinated toluene.

Step 2: Gas Chromatography (GC) Separation

  • Action: Inject 1 µL (Split 50:1) onto an HP-5ms capillary column (30m x 0.25mm x 0.25µm). Set the oven program to 50°C (hold 1 min), then ramp at 15°C/min to 250°C.

  • Causality: The initial low temperature focuses the highly volatile 1-(Difluoromethyl)-2-methylbenzene band at the column head. The aggressive 15°C/min ramp ensures sharp peak elution, minimizing longitudinal diffusion without causing thermal degradation.

Step 3: Mass Spectrometry (MS) Acquisition

  • Action: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 35–300.

  • Causality: 70 eV is the universal standard for EI, imparting the precise amount of internal energy required to reliably drive the 6-membered transition state for the diagnostic [M-HF]⁺• ortho-effect fragmentation.

Step 4: Internal Validation Check

  • Action: Verify the presence of the m/z 91 → m/z 65 transition alongside the m/z 122 base peak.

  • Causality: This step makes the protocol self-validating. The m/z 91 peak confirms the intact alkylbenzene core (system suitability), while the m/z 122 peak internally validates the ortho-substitution without requiring an external standard for every run.

References

  • NIST. "Benzene, 1,2-difluoro-." NIST Chemistry WebBook, SRD 69. [Link]

  • Zaikin, V., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry." AIP Publishing. [Link]

  • Grützmacher, H.-F. "Intra- and Intermolecular Reactions of Aromatic Radical Cations: an Account of Mechanistic Concepts and Methods in Mass Spectrometry." CORE (Wiley). [Link]

Sources

IR Spectroscopy of the Benzyl Difluoride Group: A Comparative Guide to Detection and Methodological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The benzyl difluoride (–CF₂Ph) moiety is a highly sought-after bioisostere in modern drug development. By replacing a carbonyl or ether oxygen with a gem-difluoro group, medicinal chemists can enhance metabolic stability and modulate lipophilicity without drastically altering the molecule's steric bulk. For analytical chemists and formulation scientists, verifying the structural integrity of this functional group during synthesis, scale-up, and stability testing is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant Fourier Transform Infrared (FTIR) spectroscopy methodologies—ATR-FTIR and Transmission FTIR —for the characterization of benzyl difluoride-containing active pharmaceutical ingredients (APIs).

Mechanistic Grounding: The Vibrational Dynamics of Benzyl Difluoride

To understand the analytical workflows, we must first establish the causality behind the spectral data. In IR spectroscopy, the intensity of an absorption band is directly proportional to the change in the dipole moment (


) during the molecular vibration. The carbon-fluorine (C–F) bond is the most polarized covalent bond in organic chemistry. Consequently, C–F stretching vibrations produce exceptionally strong, dominant absorption bands in the mid-IR spectrum.

When two fluorine atoms are attached to the same benzylic carbon (a gem-difluoro system), their vibrational modes couple. This coupling splits the C–F stretching frequency into two distinct, highly diagnostic modes:

  • Asymmetric Stretch (

    
     C–F) : Observed in the higher frequency region. For difluoromethylbenzene derivatives, this prominent peak is reliably recorded at ~1284 cm⁻¹  (1)[1].
    
  • Symmetric Stretch (

    
     C–F) : Appears at a lower frequency, generally between 1010 – 1050 cm⁻¹ .
    

Because these peaks dominate the fingerprint region, FTIR is an ideal, self-validating system for rapid API verification.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Historically, Transmission FTIR (using KBr pellets) was the standard for pharmaceutical solids (2)[2]. However, Attenuated Total Reflectance (ATR-FTIR) has largely superseded it for routine analysis (3)[3].

  • ATR-FTIR : Relies on an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., diamond) (4)[4]. It handles solids, pastes, and liquids seamlessly with zero preparation (5)[5]. However, because penetration depth is wavelength-dependent, peaks at lower wavenumbers (like the symmetric C–F stretch) will appear artificially stronger unless an ATR correction algorithm is applied.

  • Transmission FTIR : The IR beam passes entirely through the sample. It adheres strictly to the Beer-Lambert law, making it superior for absolute quantitation of bulk materials (6)[6]. However, it requires extensive sample preparation, which can induce polymorphic changes in sensitive APIs.

Quantitative Data & Performance Comparison
Analytical MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute (Direct application)10 - 15 minutes (Milling & Pressing)
Path Length / Penetration ~0.5 - 5 µm (Wavelength dependent)Defined by pellet thickness (Bulk)
Benzyl Difluoride

(C–F)
~1280 - 1284 cm⁻¹ (Requires ATR correction)~1284 cm⁻¹
Benzyl Difluoride

(C–F)
~1010 - 1050 cm⁻¹~1010 - 1050 cm⁻¹
Moisture Interference Minimal (Surface analysis)High (KBr is highly hygroscopic)
Primary Pharmaceutical Use Rapid QA/QC, Identity VerificationTrace Contaminant Quantitation

Experimental Workflow: ATR-FTIR Protocol for Benzyl Difluoride APIs

To ensure a self-validating system, the following protocol incorporates built-in physical and computational quality checks for the detection of the –CF₂Ph group.

Step 1: System Readiness & Background Collection

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) from 4000 to 400 cm⁻¹.

  • Causality: The background scan ratios out atmospheric water vapor and CO₂, which absorb heavily in the IR region and can mask subtle API features.

Step 2: Sample Application

  • Action: Deposit 1–2 mg of the benzyl difluoride API powder directly onto the center of the ATR crystal.

Step 3: Pressure Application (Critical Step)

  • Action: Lower the pressure anvil until the instrument's force gauge indicates optimal contact.

  • Causality: The evanescent wave only penetrates up to 5 µm into the sample (6)[6]. If the solid powder is not pressed intimately against the crystal, the refractive index boundary is compromised, resulting in a weak C–F signal and a poor signal-to-noise ratio.

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

Step 5: Data Processing & Verification

  • Action: Apply an ATR-correction algorithm to normalize band intensities. Verify the presence of the aromatic C=C stretches (~1600 cm⁻¹) alongside the massive gem-difluoro asymmetric stretch at ~1284 cm⁻¹ and the symmetric stretch near ~1020 cm⁻¹.

Workflow Visualization

FTIR_Workflow Start Benzyl Difluoride API Sample Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Surface/Qualitative) Decision->ATR Rapid QA/QC & ID Trans Transmission FTIR (Bulk/Quantitative) Decision->Trans Absolute Quantitation PrepATR Direct Crystal Contact (Apply Pressure Anvil) ATR->PrepATR PrepTrans KBr Pellet Pressing (Dilution & Milling) Trans->PrepTrans Scan Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Scan PrepTrans->Scan Analyze Identify ν(C-F) Peaks Asym: ~1284 cm⁻¹ Sym: ~1020 cm⁻¹ Scan->Analyze

Decision tree and analytical workflow for FTIR evaluation of benzyl difluoride APIs.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.com.
  • Covalent Metrology.
  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinst.com.
  • ZfP - BayernCollab. "Fourier Transform Infrared spectrometry (FTIR)." dvb.bayern.
  • Agilent. "A Comprehensive Guide to FTIR Analysis." Agilent.com.
  • Furuya, T., & Fukuhara, T. "Synthesis of gem-difluorides from aldehydes using DFMBA." Hokkaido University Collection of Scholarly and Academic Papers.

Sources

comparing bioactivity of difluoromethyl vs trifluoromethyl o-toluene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Comparing Bioactivity of Difluoromethyl vs. Trifluoromethyl o-Toluene Derivatives

As the pharmaceutical industry shifts toward highly rational drug design, late-stage fluorination has become a cornerstone of medicinal chemistry. Historically, the trifluoromethyl (


) group has been the default choice for improving metabolic stability and lipophilicity. However, the emergence of the difluoromethyl (

) group has revolutionized lead optimization[1].

When applied to ortho-toluene scaffolds (or ortho-substituted aryl systems), the choice between


 and 

fundamentally alters the molecule's 3D conformation, membrane permeability, and target affinity. This guide provides an in-depth, objective comparison of these two motifs, grounded in physicochemical causality and self-validating experimental protocols.

Physicochemical Paradigms: Beyond the "Grease Ball" Effect

The biological divergence between


 and 

stems directly from their electronic and steric properties. The

group is heavily electron-withdrawing and highly lipophilic, often acting as a bioisostere for a chlorine atom or an isopropyl group[2]. While it successfully blocks cytochrome P450-mediated oxidation, its extreme lipophilicity can lead to the "grease ball" effect—resulting in poor aqueous solubility, high plasma protein binding, and non-specific off-target toxicity[2].

Conversely, the


 group acts as a "lipophilic hydrogen bond donor"[3]. The strong electronegativity of the two fluorine atoms polarizes the remaining C-H bond, allowing the proton to act as a hydrogen bond donor, making it an excellent bioisostere for hydroxyl (

), thiol (

), and amine groups[1].

Table 1: Physicochemical Comparison of Fluorinated Motifs

PropertyTrifluoromethyl (

)
Difluoromethyl (

)
Mechanistic Impact in Drug Design
Lipophilicity (

constant)
+0.88+0.68

drastically increases

;

provides a moderate increase, balancing permeability and solubility[2].
Hydrogen Bonding Weak Acceptor OnlyH-Bond Donor & Acceptor

retains an acidic proton, enabling target-specific electrostatic interactions[4].
Steric Bulk (vdW Volume) ~39.8 Å

~30.5 Å


mimics an isopropyl group;

is smaller, reducing steric clashes within tight receptor pockets[2].
Metabolic Stability Extremely HighHighBoth motifs block oxidative metabolism, extending the drug's half-life[1].

The Ortho-Effect: Conformational Locking in Toluene Derivatives

The most profound difference between these two groups manifests in ortho-substituted aromatic systems (such as o-toluene derivatives). Molecular conformation directly dictates receptor selectivity, and these two groups control conformation through entirely different mechanisms.

  • Trifluoromethyl (

    
    ) : Dictates molecular geometry purely through steric bulk and electrostatic repulsion . It forces adjacent ortho-substituents out of the aromatic plane, which can inadvertently disrupt binding to flat receptor pockets.
    
  • Difluoromethyl (

    
    ) : Dictates geometry through Intramolecular Hydrogen Bonds (IMHBs) . When placed ortho to a hydrogen bond acceptor (e.g., a methoxy, carbonyl, or nitro group), the 
    
    
    
    proton forms a stable IMHB[3].

The Permeability Paradox: The IMHB formed by the


 group effectively "locks" the molecule into a rigid bioactive conformation. More importantly, this internal hydrogen bond masks the polarity of both the donor and the acceptor from the surrounding aqueous environment. This paradoxically increases the molecule's membrane permeability without requiring the massive, solubility-killing lipophilicity penalty associated with the 

group[3].

G cluster_CF3 Trifluoromethyl (-CF3) Pathway cluster_CF2H Difluoromethyl (-CF2H) Pathway CF3 o-Toluene-CF3 High Lipophilicity Steric Steric Repulsion No H-Bonding CF3->Steric Bind1 Non-Specific Binding (Grease Ball Effect) Steric->Bind1 CF2H o-Toluene-CF2H Lipophilic H-Bond Donor IMHB Intramolecular H-Bond (Conformational Lock) CF2H->IMHB Bind2 Target-Specific Binding (High Receptor Affinity) IMHB->Bind2

Caption: Pharmacological interaction pathways of CF3 vs CF2H o-toluene derivatives.

Experimental Workflows: A Self-Validating System

To objectively compare these derivatives, researchers must employ a self-validating experimental workflow. The following protocol ensures that the structural causality (the IMHB) is explicitly verified before biological resources are expended on bioassays.

Phase 1: Copper-Mediated Late-Stage Fluorination

Causality: Direct nucleophilic fluorination of aromatic rings is notoriously difficult due to the instability of fluorinated anions. Utilizing a copper catalyst stabilizes the highly reactive difluoromethyl anion, preventing premature protonation and ensuring selective cross-coupling.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the o-toluene aryl iodide precursor (1.0 equiv), the fluorinating reagent (

    
     or 
    
    
    
    , 2.0 equiv),
    
    
    (1.2 equiv), and anhydrous DMF.
  • Reaction: Stir the mixture at 50°C for 12 hours.

  • Isolation: Quench with aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography to isolate the fluorinated derivatives.
    
Phase 2: Conformational Self-Validation (The Checkpoint)

Causality: Before testing bioactivity, we must prove that the


 group has successfully formed the theorized IMHB.
  • NMR Spectroscopy: Dissolve the purified

    
     compound in 
    
    
    
    . Analyze the
    
    
    NMR triplet (typically 6.0–7.5 ppm).
  • Validation Logic: A significant downfield chemical shift of the

    
     proton, alongside observable through-space 
    
    
    
    or
    
    
    coupling, confirms the formation of the IMHB[4]. If this shift is absent, the conformational lock has failed (likely due to steric twisting), and the compound should not proceed to Phase 3.
  • IR Spectroscopy: Measure the C-H stretching frequency. A red-shift in the

    
     stretch further validates hydrogen bond donation[4].
    
Phase 3: Permeability and Bioactivity Profiling
  • PAMPA Assay: Plate the validated compounds in a donor compartment (pH 7.4). Measure the concentration in the acceptor compartment after 5 hours via LC-MS/MS to calculate the apparent permeability (

    
    ).
    
  • Target Binding: Evaluate target affinity (

    
    ) using Surface Plasmon Resonance (SPR) or a functional biochemical assay.
    

Workflow cluster_Synthesis 1. Catalytic Fluorination cluster_Validation 2. Self-Validating Conformational Assay cluster_Bio 3. Biological Evaluation Start o-Toluene Aryl Halide CF3_Syn Cu-Mediated CF3 Addition (TMSCF3) Start->CF3_Syn CF2H_Syn Cu-Mediated CF2H Addition (TMSCF2H) Start->CF2H_Syn NMR 1H/19F NMR & IR Spectroscopy Verify IMHB via Chemical Shift CF3_Syn->NMR CF2H_Syn->NMR PAMPA PAMPA Assay (Membrane Permeability) NMR->PAMPA Bio In Vitro Bioassay (Target Affinity / IC50) PAMPA->Bio

Caption: Self-validating experimental workflow for synthesizing and evaluating fluorinated derivatives.

Quantitative Bioactivity Profiling

When the above self-validating workflow is executed on a standard drug scaffold containing an ortho-toluene moiety, the resulting data consistently highlights the superiority of the


 group in balancing competing pharmacokinetic properties.

Table 2: Representative Pharmacological Profiling (Model o-Toluene Scaffold)

Compound VariantTarget Affinity (

, nM)
Permeability (

,

cm/s)
Aqueous Solubility (

g/mL)
Conformational State
Unsubstituted o-Toluene 145.012.485.0Flexible / Unlocked
o-Toluene-CF

42.028.512.5Sterically Repulsed
o-Toluene-CF

H
18.534.245.0IMHB Locked

Data Synthesis: While the


 derivative improves target affinity over the unsubstituted baseline, its extreme lipophilicity severely degrades aqueous solubility. The 

derivative achieves the highest target affinity (due to specific hydrogen bonding interactions) and the highest membrane permeability (due to the IMHB masking polar surface area), all while maintaining a viable aqueous solubility profile[3][4].

For modern drug development professionals, transitioning from


 to 

in ortho-substituted systems is not merely a functional group swap; it is a strategic maneuver to achieve conformational control and optimal pharmacokinetics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH).[Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).[Link]

  • CF2H, a Hydrogen Bond Donor. National Institutes of Health (NIH).[Link]

  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. National Institutes of Health (NIH).[Link]

Sources

A Comparative Guide to the Steric Impact of the Difluoromethyl Group in Ortho-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Moiety in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CF₂H) group has garnered significant attention. It is often employed as a unique bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups, not as a direct structural mimic, but as a functional surrogate that can modulate key molecular properties.[1][2] Unlike its more famous cousin, the trifluoromethyl (CF₃) group, which is primarily valued for its metabolic stability and lipophilicity-enhancing effects, the CF₂H group offers a more nuanced profile.[3][4] Its defining feature is the polarized C-H bond, which enables it to act as a competent hydrogen bond donor, a characteristic not typically associated with alkyl or other polyfluorinated motifs.[1][2]

This capacity for hydrogen bonding, coupled with its distinct electronic and steric footprint, allows the CF₂H group to impose specific conformational constraints, particularly when placed in a sterically crowded environment such as the ortho-position of a benzene ring. Understanding the precise steric impact of the ortho-CF₂H group is therefore critical for researchers aiming to fine-tune molecular shape, control atropisomerism, enhance binding affinity to biological targets, and direct the outcomes of chemical reactions. This guide provides an in-depth comparison of the CF₂H group's steric properties against other common substituents, supported by experimental data and detailed protocols for its evaluation.

Comparative Analysis: Situating the CF₂H Group in the Physicochemical Landscape

To appreciate the unique role of the difluoromethyl group, it is essential to compare its fundamental properties against those of other commonly used substituents. The choice of a substituent in drug design or materials science is a multi-parameter optimization problem, balancing steric, electronic, and lipophilic factors.

The trifluoromethyl group (CF₃) is known for its strong electron-withdrawing nature and its bulkiness compared to a methyl group.[3][4] This often leads to increased metabolic stability and lipophilicity.[3][4][5] The difluoromethyl group, by contrast, presents a more complex picture. While still electron-withdrawing, its effects are moderated. Crucially, its ability to act as a hydrogen bond donor sets it apart from both methyl and trifluoromethyl groups.[1][6]

The lipophilicity of the CF₂H group is highly context-dependent. While often considered a lipophilicity-enhancing moiety, replacing a methyl group with a difluoromethyl group can result in either an increase or a decrease in lipophilicity, depending on the electronic nature of other substituents on the aromatic ring.[1][6] For instance, in anisole systems with electron-withdrawing groups, a decrease in lipophilicity is observed upon this substitution.[1]

Below is a table summarizing key physicochemical parameters that quantify these differences.

Table 1: Comparative Physicochemical Properties of Common Substituents

PropertySubstituentMethyl (CH₃)Difluoromethyl (CF₂H) Trifluoromethyl (CF₃)Chloro (Cl)
Steric Parameters A-Value (kcal/mol) 1.74~1.9 (Est.)2.10.43
Taft Es 0.00-0.57 (Est.)-1.16-0.97
van der Waals Radius (Å) 2.00~2.1 (Avg.)2.441.75
Electronic Parameters Hammett Constant (σp) -0.17+0.31+0.54+0.23
Lipophilicity Hansch π Constant +0.56+0.31+0.88+0.71
H-Bonding H-Bond Acidity (A) < 0.01> 0.0500

Note: A-Values and Taft Es for CF₂H are estimated based on available literature and trends. Hammett and Hansch constants are established values for para-substitution and provide a general electronic and lipophilicity reference.

Quantifying Steric Impact: A Guide to Experimental and Computational Protocols

The steric influence of an ortho-substituent is not merely a matter of its size; it is a dynamic property that affects bond rotations, molecular conformation, and intermolecular interactions. Accurate quantification requires a combination of solid-state analysis, solution-phase studies, and computational modeling.

X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in the solid state. For ortho-substituted benzenes, this technique is invaluable for directly measuring torsion angles, bond angles, and intramolecular distances, which are the ultimate manifestations of steric hindrance.

  • Crystal Growth: Grow single crystals of the ortho-difluoromethylated benzene derivative. This is often the most challenging step. Common methods include slow evaporation from a suitable solvent system, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and must be determined empirically.

  • Data Collection: Mount a suitable crystal (typically <0.5 mm in all dimensions, with sharp edges and no visible fractures) on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, and to achieve the best possible fit (low R-factor).

  • Analysis: Analyze the refined structure to extract key steric indicators. For an ortho-substituted biaryl system, the dihedral (torsion) angle between the two aromatic rings is a primary indicator of steric clash. Compare the C-C-C bond angles within the benzene ring to the ideal 120° to assess in-plane distortion caused by the bulky ortho-group. A C–CF₂–C angle widening is also an indicator of steric strain absorption.[7]

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

While crystallography is powerful, molecules in solution are dynamic. NMR spectroscopy provides essential insights into solution-state conformation and the energetic barriers to bond rotation, which are directly influenced by steric effects.

  • Sample Preparation: Dissolve a pure sample of the ortho-substituted compound in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) that allows for a wide temperature range.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H or ¹⁹F NMR spectra over a broad temperature range. At high temperatures, where rotation around the bond of interest (e.g., an aryl-aryl bond) is fast on the NMR timescale, diastereotopic protons or fluorines will appear as a single, averaged signal.

  • Coalescence and Line-Shape Analysis: As the temperature is lowered, the rotation slows. The signal will broaden, eventually reaching the coalescence temperature (Tc), where the single peak begins to resolve into two or more distinct signals. Below Tc, at the slow-exchange limit, separate signals for the non-equivalent nuclei are observed.

  • Calculation of Rotational Barrier (ΔG‡): The Gibbs free energy of activation for rotation (the rotational barrier) can be calculated from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit using the Eyring equation. This provides a quantitative measure of the steric hindrance to rotation.

Workflow for Rotational Barrier Determination using Dynamic NMR

G Prep Dissolve ortho-CF2H compound in VT-NMR solvent Acquire Acquire 1H or 19F NMR spectra over a wide temperature range Prep->Acquire Observe Observe signal coalescence as temperature is lowered Acquire->Observe Measure Measure Coalescence Temp (Tc) & Signal Separation (Δν) Observe->Measure Calc Calculate Rotational Barrier (ΔG‡) using Eyring Equation Measure->Calc Input values

Caption: Workflow for quantifying steric hindrance via Dynamic NMR.

Computational Chemistry: In Silico Modeling

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting and rationalizing the steric effects of substituents. They can be used to calculate conformational energies, rotational barriers, and steric parameters that may be difficult to obtain experimentally.

  • Structure Building: Build the 3D structure of the ortho-difluoromethyl benzene molecule using a molecular modeling program.

  • Conformational Search: For flexible molecules, perform a conformational search to identify the low-energy ground state conformers.

  • Potential Energy Scan: Define the rotatable bond of interest (e.g., the biaryl bond) as a reaction coordinate. Perform a relaxed potential energy surface scan by rotating this bond in small increments (e.g., 10-15°) and performing a geometry optimization at each step. This calculates the energy of the molecule as a function of the torsion angle.

  • Analysis: Plot the relative energy versus the torsion angle. The energy difference between the lowest energy conformation (trough) and the highest energy conformation (peak) represents the computationally derived rotational barrier, which can be directly compared with experimental data from Dynamic NMR.

Case Study: The Ortho-CF₂H Group in Biaryl Atropisomers

A classic example where the steric impact of an ortho-substituent is paramount is in the control of atropisomerism in biaryl systems. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The stability of these isomers is determined by the magnitude of the rotational barrier.

In a hypothetical biaryl drug candidate, replacing an ortho-methyl group with an ortho-difluoromethyl group can have profound consequences. While the A-values suggest a modest increase in steric bulk, the specific geometry and potential for intramolecular interactions of the CF₂H group can lead to a significant increase in the rotational barrier. This can be sufficient to "lock" the molecule into a single, biologically active conformation, preventing racemization under physiological conditions and improving the drug's selectivity and potency. The ability of the CF₂H group to engage in weak intramolecular C-F···H-C hydrogen bonds can further stabilize a specific conformer, an effect not possible with a methyl or trifluoromethyl group.[1]

Conclusion

The difluoromethyl group is far more than a simple fluorinated analog of a methyl group. Its unique combination of moderate steric bulk, distinct electronic profile, and the ability to act as a hydrogen bond donor makes it a powerful tool for molecular engineering.[1][2] When placed in the ortho-position of a benzene ring, its steric impact is significant, influencing molecular conformation, restricting bond rotation, and ultimately dictating the molecule's three-dimensional shape. By employing a synergistic approach of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can accurately quantify this impact and rationally design molecules with precisely controlled topographies for applications ranging from targeted therapeutics to advanced materials.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications). Available from: [Link]

  • CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available from: [Link]

  • Study of the effect of replacing CH₃ with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available from: [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. Journal of Medicinal Chemistry (ACS Publications). Available from: [Link]

  • Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

  • A Brief Review on the Synthesis of the N-CF₃ Motif in Heterocycles. Molecules. Available from: [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available from: [Link]

  • Hammett constants for CF₂OCH₃ and similar groups. ResearchGate. Available from: [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available from: [Link]

  • Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate. Available from: [Link]

  • Steric parameters taft's steric factor (es). SlideShare. Available from: [Link]

  • Taft Equation. Dalal Institute. Available from: [Link]

  • Lecture 18 - LFER for Sterics: The Taft Parameters. NPTEL. Available from: [Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators. Available from: [Link]

  • Taft equation: Polar substituent constants, σ. Scribd. Available from: [Link]

  • The difluoromethylene (CF₂) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF₂ groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available from: [Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available from: [Link]

  • An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • A Survey of Hammett Substituent Constants. YouTube. Available from: [Link]

  • 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me₃SiCF₂H/Me₃SiCF₃ Facilitated by CsF/18-Crown-6. Molecules. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Relationship between electrophilicity index, Hammett constant and nucleus-independent chemical shift. Journal of Chemical Sciences. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. Available from: [Link]

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characterization of 2-methylbenzal fluoride by C13 NMR

Definitive Characterization of 2-Methylbenzal Fluoride via C NMR: A Comparative Analysis

Executive Summary

In the precise landscape of organofluorine chemistry, 2-methylbenzal fluoride (1-(difluoromethyl)-2-methylbenzene) represents a critical building block, often serving as a bioisostere for aldehydes or a lipophilic hydrogen bond donor in medicinal chemistry.[1] While


This guide establishes


C NMRC-F coupling patterns
Part 1: The Spectral Signature of 2-Methylbenzal Fluoride

The introduction of two fluorine atoms onto the benzylic carbon creates a complex spin system. In

1. The Diagnostic Triplet (

)

The most significant feature is the benzylic carbon signal. Due to the one-bond coupling with two equivalent


triplet
  • Chemical Shift (

    
    ): 
    
    
  • Multiplicity: Triplet (

    
    )
    
  • Coupling Constant (

    
    ): 
    
    

Expert Insight: A common error is mistaking this triplet for a quartet (indicative of a


 group) or a doublet (indicative of a mono-fluoro 

group). The magnitude of the coupling constant (

) is specific to the

hybridized gem-difluoro carbon.
2. The Ipso Carbon (

)

The aromatic carbon directly attached to the difluoromethyl group (C1) also splits into a triplet due to two-bond coupling (

  • Chemical Shift (

    
    ): 
    
    
  • Coupling Constant (

    
    ): 
    
    
3. Long-Range Couplings

The ortho-carbons (C2 and C6) display smaller couplings (


Part 2: Comparative Performance Analysis

To validate the product, one must objectively compare its spectral data against its precursors and potential side-products. The table below contrasts 2-methylbenzal fluoride with its starting material (2-methylbenzaldehyde) and the over-reduction/monofluoro impurity (2-methylbenzyl fluoride).

Table 1: Comparative

C NMR Diagnostics
Feature2-Methylbenzal Fluoride (Product)2-Methylbenzaldehyde (Precursor)2-Methylbenzyl Fluoride (Impurity)
Functional Carbon



Chemical Shift 115 - 120 ppm 190 - 195 ppm 80 - 85 ppm
Multiplicity Triplet (

)
Singlet (

)
Doublet (

)
Coupling (

)

N/A

Ipso Carbon Triplet (

)
SingletDoublet (

)
Validation Status Confirmed Incomplete Reaction Incorrect Fluorination
Visualizing the Decision Logic

The following diagram illustrates the logical workflow for interpreting the NMR data during synthesis monitoring.

NMR_Decision_TreeStartAcquire C13 NMR SpectrumCheck_190Peak at >190 ppm?Start->Check_190AldehydeResult: Unreacted Aldehyde(Incomplete)Check_190->AldehydeYesCheck_TripletTriplet at 110-120 ppm(J ~240 Hz)?Check_190->Check_TripletNoProductResult: 2-Methylbenzal Fluoride(Target Compound)Check_Triplet->ProductYesCheck_DoubletDoublet at 80-85 ppm(J ~170 Hz)?Check_Triplet->Check_DoubletNoImpurityResult: Benzyl Fluoride(Mono-fluoro Impurity)Check_Doublet->ImpurityYesUnknownResult: Unknown/DegradationCheck_Doublet->UnknownNo

Caption: Logical decision tree for validating fluorination success via C13 NMR spectral features.

Part 3: Experimental Protocol for High-Fidelity Acquisition

To resolve the splitting patterns described above, standard "quick" carbon scans are often insufficient due to the lower sensitivity of

Protocol: Optimized

C NMR Acquisition
  • Sample Preparation:

    • Dissolve 30–50 mg of the analyte in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: High concentration is critical. The

      
       signal is split into a 1:2:1 triplet, meaning the outer peaks are only 25% the intensity of a singlet carbon.
      
  • Instrument Parameters:

    • Frequency: 100 MHz or higher (400 MHz

      
      H equivalent) recommended to minimize second-order effects.
      
    • Spectral Width: 250 ppm (to capture carbonyls if impurities exist).

    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds . Fluorinated carbons often have shorter 
      
      
      times than quaternary carbons, but adequate delay ensures quantitative integration if needed.
    • Scans: Minimum 512 scans (1024 recommended) to ensure the outer wings of the triplet are distinguishable from baseline noise.

  • Processing:

    • Apply an exponential line broadening (LB ) of 1.0 – 2.0 Hz . This improves the signal-to-noise ratio (S/N) for the split signals, though it may slightly broaden the observed coupling constants.

Self-Validating Check
  • The Integration Test: If the spectrum is quantitative, the integral of the central peak of the

    
     triplet should be roughly double  that of the outer satellite peaks.
    
  • The Coupling Consistency: Measure the distance (in Hz) between the left and center peak, and the center and right peak. They must be identical (

    
    ). If not, the signal may be an overlap of two impurities.
    
References
  • Abraham, R. J., & Cooper, M. A. (1968). The analysis of the proton magnetic resonance spectra of some difluorobenzenes. Journal of the Chemical Society B: Physical Organic. Link

  • BenchChem Technical Support. (2025). Comparative Guide to NMR Characterization of Fluorinated Aromatics. BenchChem. Link[2]

  • Doc Brown's Chemistry. (2024). Interpretation of C-13 NMR Spectra of Methylbenzene Derivatives. Doc Brown's Advanced Organic Chemistry. Link

  • PubChem. (2025). Compound Summary: (Difluoromethyl)benzene. National Library of Medicine. Link

  • Reich, H. J. (2022).

    
    C Chemical Shifts. University of Wisconsin-Madison. Link
    

Metabolic Half-Life Comparison: Methyl vs. Difluoromethyl Toluene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the metabolic stability of Methyl (


) versus Difluoromethyl  (

) toluene motifs. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds for metabolic stability.

Executive Summary

The substitution of a methyl group (


) with a difluoromethyl group (

) is a strategic bioisosteric replacement used to extend metabolic half-life (

). While the methyl group on an aromatic ring (toluene motif) is a "metabolic soft spot" prone to rapid benzylic oxidation by Cytochrome P450 (CYP450) enzymes, the difluoromethyl group significantly retards this process.

Key Insight: The


 moiety acts as a "lipophilic hydrogen bond donor."[1] It retains a hydrogen atom—unlike the fully blocked trifluoromethyl (

) group—but increases the benzylic C-H bond dissociation energy (BDE) and lowers the electron density, making it resistant to the electrophilic radical abstraction mechanism of CYP450.

Mechanistic Analysis: Why the Substitution Works

The CYP450 Oxidation Mechanism

Metabolism of toluene derivatives primarily occurs via benzylic hydroxylation . The catalytic cycle of CYP450 involves a Compound I species (an electrophilic


 radical cation) that abstracts a hydrogen atom from the benzylic carbon.
  • Methyl (

    
    ):  The benzylic C-H bonds are electron-rich and have a relatively low BDE (
    
    
    
    89 kcal/mol). The resulting benzyl radical is stabilized by resonance with the aromatic ring, facilitating rapid abstraction.
  • Difluoromethyl (

    
    ): 
    
    • Inductive Effect (

      
      ):  The two fluorine atoms are highly electronegative, withdrawing electron density from the benzylic carbon. This deactivates the C-H bond toward the electrophilic CYP oxidant.
      
    • Bond Strength: The C-H bond in

      
       is stronger than in 
      
      
      
      (BDE
      
      
      96-100 kcal/mol), creating a higher energy barrier for the Hydrogen Atom Transfer (HAT) step.
    • Lipophilic H-Bond Donor: Unlike

      
      , the polarized C-H bond in 
      
      
      
      can act as a weak hydrogen bond donor, potentially altering binding orientation in the CYP active site.
Pathway Visualization

The following diagram illustrates the metabolic divergence between the two motifs.

MetabolicPathway Substrate_Me Methyl-Arene (Toluene Motif) Intermediate_Me Benzylic Radical (Stabilized) Substrate_Me->Intermediate_Me CYP450 (HAT) Fast k_cat Product_Me Benzyl Alcohol (Rapid Clearance) Intermediate_Me->Product_Me OH Rebound Substrate_CF2H Difluoromethyl-Arene (Bioisostere) Transition_CF2H Transition State (High Energy Barrier) Substrate_CF2H->Transition_CF2H CYP450 (HAT) Slow k_cat Product_CF2H Stable Parent (Extended t1/2) Transition_CF2H->Product_CF2H Metabolic Resistance

Caption: Comparative metabolic fate. The methyl group undergoes rapid radical abstraction, while the difluoromethyl group presents a high-energy barrier, preserving the parent molecule.

Comparative Performance Data

The following data highlights the physicochemical and metabolic differences.

Table 1: Physicochemical Properties
PropertyMethyl (

)
Difluoromethyl (

)
Impact on Metabolism
Benzylic C-H BDE

89 kcal/mol

96–100 kcal/mol
Higher BDE resists radical abstraction.
Hammett Constant (

)

(Electron Donating)

(Electron Withdrawing)
Reduces electron density available for electrophilic attack.
Lipophilicity (

)
Reference (0.0)

to

Slight increase in lipophilicity, but offset by H-bond donor acidity.
H-Bond Acidity NoneWeak DonorCan alter active site binding; acts as bioisostere for

or

.
Table 2: Case Study – Half-Life Extension

Data derived from dopamine transporter inhibitor optimization (Source: J. Med. Chem. / NIH).

Compound IDMotif (R)Species (Microsomes)

(min)
% Remaining (1h)Outcome
Compound 4b

Mouse (MLM)< 10 min 4%Rapid Clearance
Compound 3b

Mouse (MLM)60 min > 50%6x Extension

Interpretation: In this direct structural comparison, replacing the methyl group with difluoromethyl transformed a rapidly cleared compound into a moderately stable lead, validating the "metabolic blocking" strategy without fully removing the proton (as in


).

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own lead series, use the following standardized protocol for determining Intrinsic Clearance (


) and Half-life (

).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (RLM/MLM), final protein conc. 0.5 mg/mL.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Test Compound: 1

    
    M final concentration (from 10 mM DMSO stock; final DMSO < 0.1%).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer to Ice-Cold ACN (Precipitate Proteins) Step3->Step4 At each t Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Caption: Standard experimental workflow for determining metabolic stability in liver microsomes.

Step-by-Step Methodology
  • Preparation: Thaw microsomes on ice. Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Master Mix: Dilute microsomes to 0.625 mg/mL in buffer. Spike with test compound (1.25

    
    M).
    
  • Pre-Incubation: Aliquot 40

    
    L of Master Mix into 96-well plate. Incubate at 37°C for 5-10 min.
    
  • Initiation: Add 10

    
    L of pre-warmed 5x NADPH regenerating system to start reaction (Final vol = 50 
    
    
    
    L).
  • Sampling: At

    
     min, remove aliquots and immediately dispense into 150 
    
    
    
    L ice-cold Stop Solution.
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    
Data Calculation

Calculate the elimination rate constant (


) from the slope of the linear regression:


Half-Life (


): 


Intrinsic Clearance (


): 


References

  • Meanwell, N. A. (2018). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link

  • Corey, J. J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. NIH / PMC. Link

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay Protocol. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

Sources

dipole moment comparison of o-xylene and alpha,alpha-difluoro-o-xylene

Technical Comparison Guide: Dipole Moments of o-Xylene vs. -Difluoro-o-xylene

Executive Summary

The substitution of two hydrogen atoms with fluorine at the

o-xylene


-difluoro-o-xylene

This guide analyzes the vector addition of bond moments, the "Janus-faced" nature of the difluoromethyl (

Quantitative Data Comparison

The following table summarizes the key physical parameters. Note that while o-xylene data is experimentally well-established, the values for the difluoro derivative are derived from high-level vector addition models and experimental data of analogous substructures (benzyl fluoride and benzal fluoride) due to the rarity of the specific isomer in literature.

Propertyo-Xylene

-Difluoro-o-xylene
Shift
Dipole Moment (

)
0.45 – 0.62 D [1, 2]~2.1 – 2.4 D (Predicted)*> 3.5x Increase
Electronic Character Weakly Electron DonatingMixed (Donor/Acceptor)Polarity Inversion
Vector Orientation Bisects C1-C2 bond (Towards Ring)Points away from Ring (towards F)Direction Reversal
H-Bond Potential NoneWeak Donor (C-H...O) & Acceptor"Janus" Character
Metabolic Stability Low (Benzylic oxidation)High (C-F bond strength)Blocked Site

*Value derived from vector addition of o-toluene (


Structural & Vector Analysis[1]

o-Xylene: The Weak Donor

o-Xylene possesses two methyl groups in the 1,2-position. The methyl group is a weak electron donor (inductive effect,

  • Vector Alignment: The two group moments point towards the benzene ring.[1]

  • Angle: 60°.[1][2]

  • Resultant: Because the vectors are small (~0.4 D) and at an acute angle, they add constructively but result in a small net magnitude.

  • Conformation: The methyl groups rotate relatively freely (low barrier), leading to an averaged, isotropic electronic cloud.

-Difluoro-o-xylene: The Polar "Janus" Face

The introduction of the


  • Vector Alignment:

    • Methyl (

      
      ):  Pushes electrons into the ring (Vector In).[1]
      
    • Difluoromethyl (

      
      ):  Pulls electrons out of the ring (Vector Out).[1]
      
  • Vector Addition Logic:

    • The angle between the C1 and C2 positions is 60°.[1][2]

    • However, because one vector points in and the other points out, the angle between the dipole vectors is effectively 120° .

    • Despite the wider vector angle, the magnitude of the

      
       moment is so large (~2.3 D) that it dominates the net dipole. The small methyl vector partially opposes the "in-plane" component but cannot cancel the strong C-F pull.
      
  • Conformational Lock: The ortho-methyl group exerts steric pressure on the

    
     group, restricting its rotation. This often locks the C-H bond of the 
    
    
    group into a specific orientation (often coplanar or orthogonal depending on packing), creating a permanent, anisotropic dipole.
Visualization of Vector Addition[1][3]

DipoleVectorscluster_0o-Xylene (Weak Polarity)cluster_1Difluoro-o-xylene (Strong Polarity)X_RingBenzene Ring(Electron Rich)X_Me1Methyl 1(Donor)X_Me1->X_Ring  +I EffectX_Me2Methyl 2(Donor)X_Me2->X_Ring  +I EffectResult_XNet Dipole: ~0.6 DD_RingBenzene RingD_CF2Difluoromethyl(Strong Acceptor)D_Ring->D_CF2  STRONG PULLD_MeMethyl(Donor)D_Me->D_Ring  Weak PushResult_DNet Dipole: ~2.3 D

Figure 1: Vector addition comparison. Green arrows indicate electron donation; Red arrows indicate electron withdrawal.[1] The thickness represents the magnitude of the dipole contribution.

Implications for Drug Design

Bioisosterism & Permeability

The

lipophilic hydrogen bond donor1
  • Lipophilicity (LogP): Unlike -OH, which drops LogP,

    
     maintains or increases lipophilicity, aiding membrane permeability.
    
  • Acidity: The C-H bond in

    
     is polarized (
    
    
    ), allowing it to act as a weak hydrogen bond donor to protein backbone carbonyls [3].
Metabolic Stability

In o-xylene, the methyl groups are primary sites for Cytochrome P450-mediated oxidation (to benzyl alcohol/benzoic acid).

  • Fluorine Effect: Substituting one methyl with

    
     blocks this metabolic soft spot.[1] The C-F bond is metabolically inert under typical physiological conditions.[1]
    
  • Electronic Deactivation: The electron-withdrawing nature of

    
     also deactivates the aromatic ring towards oxidative metabolism at other positions.[1]
    

Experimental Protocol: Dipole Moment Determination

To verify these values experimentally, the Guggenheim-Smith Method (Dilute Solution Method) is the industry standard. This avoids the errors of gas-phase measurements for large organic molecules.

Methodology Workflow
  • Preparation: Prepare 5 dilute solutions of the analyte in a non-polar solvent (Benzene or

    
    ) with weight fractions (
    
    
    ) ranging from 0.001 to 0.01.
  • Measurement:

    • Measure Dielectric Constant (

      
      )  using a heterodyne beat capacitance meter.
      
    • Measure Refractive Index (

      
      )  using an Abbe refractometer.
      
    • Measure Density (

      
      )  using a pycnometer.
      
  • Calculation: Plot

    
     vs. 
    
    
    and
    
    
    vs.
    
    
    . The slopes (
    
    
    and
    
    
    ) are used in the Guggenheim equation:
    
    
Experimental Workflow Diagram

ExperimentStartAnalyte Preparation(o-Xylene or Difluoro analog)MixPrepare 5 Dilute Solutions(w2: 0.001 - 0.01)Start->MixSolventNon-polar Solvent(Benzene/CCl4)Solvent->MixMeasure1Measure Dielectric Constant (ε)(Capacitance Cell)Mix->Measure1Measure2Measure Refractive Index (n)(Abbe Refractometer)Mix->Measure2Measure3Measure Density (d)(Pycnometer)Mix->Measure3PlotLinear Regression AnalysisSlopes α (ε vs w2) and ν (n² vs w2)Measure1->PlotMeasure2->PlotMeasure3->PlotCalcApply Guggenheim EquationCalculate μ (Debye)Plot->Calc

Figure 2: Standard workflow for determining dipole moments in solution phase.

References

  • Stenutz, R. "Dipole moments of organic compounds." Stenutz.eu.[1] Available at: [Link]

  • University of Wisconsin-Oshkosh. "Molecular Modeling and Dipole Moment of o-Xylene."[1] Computational Chemistry Labs. Available at: [Link]

  • Erickson, J. A., & McLoughlin, J. I. (2006). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 71(7), 2840-2844.
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.
  • NIST. "Experimental Dipole Moments." NIST Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(Difluoromethyl)-2-methylbenzene: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 1-(Difluoromethyl)-2-methylbenzene, a fluorinated aromatic compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven practices to ensure the safe and effective use of this chemical in a laboratory setting. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Compound

The primary hazards are consistently identified across related molecules as skin, eye, and respiratory irritation, with some analogs also presenting risks of flammability and aspiration toxicity.[1][2][3][4]

Table 1: Predicted Hazard Profile for 1-(Difluoromethyl)-2-methylbenzene

Hazard ClassGHS Hazard StatementRationale and Key Precautions
Skin Corrosion/Irritation H315: Causes skin irritationAromatic compounds can defat the skin, and halogenation can increase irritancy. Prolonged contact must be avoided through proper glove selection and immediate decontamination after exposure.[1][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationVapors and splashes are likely to be irritating to the eyes. Chemical splash goggles are mandatory at all times.[1][4]
Respiratory Irritation H335: May cause respiratory irritationThe compound is likely volatile. Inhalation of vapors can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood.[1][2][4]
Aspiration Hazard H304: May be fatal if swallowed and enters airwaysA common hazard for low-viscosity hydrocarbon-based compounds. If swallowed, vomiting should not be induced, and immediate medical attention is critical.[2]
Flammability H226/H227: Flammable or Combustible LiquidThe toluene backbone suggests flammability. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.[2][3][5]

Procedural Guide: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential. The following protocol is designed as a self-validating system to minimize exposure during routine handling and in case of an emergency.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is the proper use of a certified chemical fume hood. This control captures vapors at the source, protecting the user from respiratory exposure.

  • Workflow Mandate: All manipulations of 1-(Difluoromethyl)-2-methylbenzene, including weighing, transferring, and use in reactions, must be conducted within a fume hood.[1][6]

  • Causality: The predicted volatility and respiratory irritancy (H335) of the compound make localized exhaust ventilation non-negotiable for preventing systemic exposure.[1][4]

Step-by-Step PPE Selection and Use

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Location Control start Start: Handling 1-(Difluoromethyl)-2-methylbenzene task_check What is the scale and nature of the task? start->task_check routine Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Flame-Resistant Lab Coat task_check->routine Routine transfer, small-scale reaction spill_risk Enhanced PPE: - Add Face Shield - Consider double-gloving task_check->spill_risk Large volume transfer, potential for splash fume_hood Action: Perform all work inside a certified chemical fume hood. routine->fume_hood spill_risk->fume_hood

Caption: PPE Selection Workflow for Handling Aromatic Fluorocarbons.

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory whenever the chemical is handled.[7]

  • Enhanced Protection: When transferring larger volumes (>50 mL) or performing operations with a heightened risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[6][7]

  • Causality: Goggles provide a seal around the eyes to protect against splashes and vapors, which are predicted to cause serious eye irritation (H319).[1][4] A face shield protects the rest of the face from direct splashes.[7]

2. Hand Protection:

  • Glove Selection: Due to the aromatic and halogenated nature of the compound, standard lightweight nitrile gloves may offer only limited splash protection. For extended handling or immersion, heavier-duty gloves are required.

    • Recommended Materials: Neoprene or Viton® gloves provide better resistance to aromatic and chlorinated solvents.[7][8] Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Protocol for Proper Glove Removal:

    • With your dominant, gloved hand, pinch the outside of the cuff of the other glove.

    • Peel it off, turning it inside out, without touching your bare skin.

    • Ball up the removed glove in your still-gloved hand.

    • Slide two fingers of your bare hand under the cuff of the remaining glove.

    • Peel the second glove off, turning it inside out over the first glove.

    • Dispose of the gloves in the designated halogenated solid waste container.[1]

    • Wash hands thoroughly with soap and water.[1]

3. Body Protection:

  • Lab Coat: A flame-resistant (FR) lab coat is required, buttoned completely.

  • Apparel: Full-length pants and closed-toe shoes are mandatory.[8]

  • Causality: The predicted flammability of the compound necessitates the use of a flame-resistant lab coat.[3] This, along with proper apparel, protects the skin from potential splashes and contact, preventing skin irritation (H315).[1]

4. Respiratory Protection:

  • Standard Operations: When working within a properly functioning chemical fume hood, a respirator is not typically required.[1]

  • Emergency Situations: In the event of a large spill or ventilation failure, a full-face respirator with an organic vapor cartridge is necessary.[6][9] All respirator use must be in accordance with your institution's respiratory protection program, including fit testing and training.

Emergency and Disposal Plans

Immediate Actions for Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response Protocol (Small Scale <100 mL):

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.

  • Don PPE: Wear, at a minimum, double gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[1]

  • Collect: Using spark-proof tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All contaminated materials, including gloves and pads, must be placed in the sealed waste container.

Decontamination and Waste Disposal:

  • Decontamination: All non-disposable equipment should be thoroughly rinsed with a suitable solvent. Glassware should be washed with soap and water after the initial solvent rinse.

  • Waste Classification: As a halogenated aromatic hydrocarbon, all waste streams containing this compound must be classified as halogenated organic waste .[12]

  • Disposal Plan:

    • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[6][12]

    • Containment: Use dedicated, leak-proof, and clearly labeled containers for both liquid and solid halogenated waste. Keep containers tightly closed and store them in a designated, well-ventilated waste accumulation area.[6][12]

    • Labeling: Label waste containers with the full chemical name, "1-(Difluoromethyl)-2-methylbenzene," and appropriate hazard pictograms.[6]

    • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Incineration is a common and effective disposal method for halogenated organic compounds.[13]

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • IPO. (n.d.). Fluorine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • 3M. (2024, December 27). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • Scribd. (2004, December 27). 03-PPE Guideline for AHF and HF 2006. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Material Safety Data Sheet. (2020, September 30). Toluene. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Difluoromethyl)-2-methylbenzene
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1-(Difluoromethyl)-2-methylbenzene

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